8,9-Dehydroestrone-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i3D,7D2,10D |
InChI Key |
OUGSRCWSHMWPQE-JDRUIOPISA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 8,9-Dehydroestrone-d4 in Advanced Steroid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-Dehydroestrone-d4 is a deuterated analog of 8,9-Dehydroestrone, a naturally occurring equine estrogen. In the landscape of steroid analysis, particularly in the context of pharmaceutical research and development, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of target analytes. This technical guide provides an in-depth overview of the primary application of this compound in research, focusing on its role as an internal standard in mass spectrometry-based bioanalysis. The guide will detail its application, relevant experimental protocols, and the underlying principles of its use.
Core Application: Internal Standard in Mass Spectrometry
The predominant use of this compound in a research setting is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its structural similarity to the non-deuterated analyte, 8,9-Dehydroestrone, and other related estrogens, allows it to mimic the behavior of the analyte during sample preparation and analysis. The key difference lies in its mass, due to the incorporation of four deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure that any loss of analyte during the experimental procedure is mirrored by a proportional loss of the internal standard. This ratiometric measurement is the foundation of accurate quantification in complex biological matrices.
Deuterated steroids, such as this compound, are crucial for overcoming challenges in bioanalysis, including ion suppression in electrospray ionization and variability in extraction recovery.[2] Their use significantly improves the accuracy, precision, and robustness of quantitative methods for steroid hormones.
Application in the Analysis of Conjugated Equine Estrogens
A significant area of application for this compound is in the analysis of conjugated equine estrogen (CEE) products, such as Premarin. 8,9-Dehydroestrone is a minor component of these formulations. The accurate quantification of each component is critical for pharmaceutical quality control and pharmacokinetic studies. The complexity of CEE mixtures, which contain multiple structurally similar estrogens, necessitates the use of highly specific and accurate analytical methods like LC-MS/MS, where deuterated internal standards are essential.
Experimental Protocol: Quantification of Equine Estrogens using LC-MS/MS
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating estrogens from biological matrices like plasma or serum.
Methodology:
-
Conditioning: An Oasis® MCX (Mixed-Mode Cation Exchange) SPE cartridge (3 cc/60 mg) is conditioned with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: A 0.5 mL plasma sample is diluted with 0.5 mL of water and spiked with a known concentration of this compound (e.g., 100 pg). The sample is then loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 2 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: The estrogens, including the analyte and the internal standard, are eluted with 2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
The separation of 8,9-Dehydroestrone from its isomers, particularly equilin, is a significant analytical challenge as they can co-elute on standard C18 columns. Specialized stationary phases are often required for baseline separation.
Chromatographic Conditions:
| Parameter | Value |
| Column | Porous Graphitic Carbon (PGC), e.g., Hypercarb (100 x 2.1 mm, 5 µm) or a Phenyl-Hexyl column. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Tandem Mass Spectrometry (MS/MS)
Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 8,9-Dehydroestrone | 267.1 | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| This compound | 271.1 | Fragment 1' | Optimized Value |
| Fragment 2' | Optimized Value | ||
| Equilin | 267.1 | Fragment A | Optimized Value |
| Fragment B | Optimized Value |
Note: The specific product ions and collision energies for 8,9-Dehydroestrone and its d4 analog would need to be determined empirically by infusing the pure standards into the mass spectrometer. The precursor ion for the d4 standard is +4 mass units compared to the analyte, as expected. The fragmentation pattern is anticipated to be similar, with a corresponding +4 mass shift in fragments containing the deuterium labels.
Data Presentation
The following table summarizes the key quantitative parameters that would be determined during method development and validation for an LC-MS/MS assay using this compound as an internal standard.
| Parameter | 8,9-Dehydroestrone | This compound |
| Molecular Formula | C₁₈H₂₀O₂ | C₁₈H₁₆D₄O₂ |
| Monoisotopic Mass | 268.1463 g/mol | 272.1715 g/mol |
| Precursor Ion (Q1) [M-H]⁻ | 267.1 | 271.1 |
| Product Ions (Q3) | To be determined empirically | To be determined empirically |
| Retention Time (min) | Dependent on specific chromatographic conditions | Expected to be nearly identical to the analyte |
| Limit of Quantification (LOQ) | To be determined (typically in the low pg/mL range) | N/A |
Visualizations
Experimental Workflow for Quantification of 8,9-Dehydroestrone
Caption: Workflow for the quantification of 8,9-Dehydroestrone using a deuterated internal standard.
Signaling Pathway Context: Estrogen Metabolism
While this compound itself is used as an analytical tool, its non-deuterated counterpart is a metabolite within the broader context of estrogen metabolism. The following diagram illustrates the general pathway of estrogen metabolism.
Caption: Simplified overview of estrogen metabolism pathways.
Conclusion
This compound is a critical research tool for the accurate quantification of 8,9-Dehydroestrone and related equine estrogens. Its use as an internal standard in LC-MS/MS methods is fundamental to overcoming the challenges of analyzing complex biological and pharmaceutical samples. While specific, validated MRM transitions for this particular deuterated standard are not widely published, the principles and general methodologies outlined in this guide provide a robust framework for the development and implementation of sensitive and accurate analytical assays for researchers, scientists, and drug development professionals in the field of steroid analysis.
References
A Technical Guide to the Synthesis and Characterization of 8,9-Dehydroestrone-d4
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of a proposed synthetic pathway and detailed characterization methods for 8,9-Dehydroestrone-d4 (Δ⁸-Estrone-d4). 8,9-Dehydroestrone is a naturally occurring equine estrogen and a minor component of conjugated estrogen medications.[1] The isotopically labeled version, this compound, serves as a critical internal standard for quantitative mass spectrometry-based assays, enabling precise pharmacokinetic and metabolic studies in drug development. This guide outlines a plausible two-stage synthesis beginning from estrone (B1671321), followed by a robust analytical workflow for structural verification and purity assessment. All quantitative data and experimental protocols are presented to facilitate replication and application in a research setting.
Proposed Synthesis of this compound
The synthesis of this compound can be approached in two primary stages: first, the synthesis of the parent compound, 8,9-Dehydroestrone, from a commercially available starting material such as estrone, and second, the regioselective incorporation of four deuterium (B1214612) atoms.
Stage 1: Synthesis of 8,9-Dehydroestrone from Estrone
The introduction of the Δ⁸ double bond into the estrone scaffold can be achieved via a dehydrogenation reaction. A plausible route involves the use of a quinone-based oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is effective for creating unsaturation in steroidal systems.
Stage 2: Deuterium Labeling of 8,9-Dehydroestrone
The incorporation of four deuterium atoms is proposed to occur at the C-16 position (alpha to the C-17 ketone) and the C-2 and C-4 positions (ortho to the phenolic hydroxyl group). This can be accomplished through sequential acid- and base-catalyzed exchange reactions.
-
Base-Catalyzed Exchange: The two protons at the C-16 position are acidic due to their proximity to the C-17 carbonyl group. Treatment with a deuterated base in a deuterated solvent will facilitate their exchange for deuterium via an enolate intermediate.[2]
-
Acid-Catalyzed Exchange: The protons at the C-2 and C-4 positions on the aromatic A-ring are activated towards electrophilic substitution by the powerful electron-donating hydroxyl group. An acid-catalyzed exchange using a strong deuterated acid will replace these protons with deuterium.[3][4]
The overall proposed synthetic workflow is visualized below.
References
chemical and physical properties of 8,9-Dehydroestrone-d4
This technical guide provides a comprehensive overview of the chemical and physical properties of 8,9-Dehydroestrone-d4, a deuterated analog of the naturally occurring estrogen, 8,9-Dehydroestrone (B195169). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and biological context.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of 8,9-Dehydroestrone, a minor constituent of conjugated estrogens.[1] The incorporation of four deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis in various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The deuterium labeling offers a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound in biological matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Δ⁸-Estrone-d4, Estra-1,3,5(10),8-tetraen-3-ol-17-one-d4 | [1] |
| Molecular Formula | C₁₈H₁₆D₄O₂ | [2] |
| Molecular Weight | 272.37 g/mol | [2] |
| CAS Number | Not available for d4; 474-87-3 (unlabeled) | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 217-219 °C (for d2 analog) | [3] |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695) and methanol (B129727). | [3] |
| Storage | Store refrigerated. | [4] |
Experimental Protocols
Synthesis of this compound
A general method for the deuteration of steroids can be adapted for the synthesis of this compound. The following protocol describes a plausible route for its preparation.
Objective: To introduce four deuterium atoms into the 8,9-Dehydroestrone molecule.
Materials:
-
8,9-Dehydroestrone
-
Deuterated methanol (Methanol-d₄)
-
Sodium methoxide (B1231860)
-
Deuterated hydrochloric acid (DCl in D₂O)
-
Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve 8,9-Dehydroestrone in deuterated methanol (Methanol-d₄).
-
Base-Catalyzed Exchange: Add a catalytic amount of sodium methoxide to the solution. The base will facilitate the exchange of protons for deuterons at specific positions on the steroid backbone. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the deuteration reaction using Thin Layer Chromatography (TLC) or by analyzing small aliquots with LC-MS to determine the extent of deuterium incorporation.
-
Quenching: Once the desired level of deuteration is achieved, cool the reaction mixture in an ice bath and neutralize the sodium methoxide by adding a stoichiometric amount of deuterated hydrochloric acid (DCl in D₂O).
-
Extraction: Extract the deuterated product from the methanolic solution using an anhydrous organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with deuterated water (D₂O) to remove any remaining salts and base.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the organic solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure and deuterium incorporation of the final product using NMR and mass spectrometry.
Analysis by Mass Spectrometry
Objective: To identify and quantify this compound using mass spectrometry, often coupled with a chromatographic separation technique.
Instrumentation:
-
Liquid Chromatograph (LC) or Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS)
Procedure for LC-MS Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). For quantitative analysis, create a series of calibration standards by spiking known amounts of the deuterated standard into the matrix of interest (e.g., plasma, urine).
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use negative ion mode ESI, as phenolic steroids ionize well under these conditions.
-
Detection Mode: Employ Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
In SIM mode, monitor the deprotonated molecular ion [M-H]⁻ of this compound.
-
In MRM mode, monitor a specific fragmentation transition (e.g., the parent ion to a characteristic daughter ion) to enhance specificity.
-
-
-
Data Analysis: Quantify this compound by comparing the peak area of its specific ion transition to the calibration curve generated from the standards.
Analysis by NMR Spectroscopy
Objective: To confirm the structure and determine the positions and extent of deuterium incorporation in this compound.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated NMR solvent (e.g., chloroform-d, acetone-d6).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum. The signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity.
-
Integration of the remaining proton signals can be used to confirm the degree of deuteration at specific sites.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum. This will directly show signals for the incorporated deuterium atoms.
-
The chemical shifts in the ²H NMR spectrum will correspond to the chemical shifts of the protons that were replaced, providing direct evidence of the deuteration sites.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the corresponding C-H signal in the unlabeled compound.
-
-
Data Analysis: Analyze the chemical shifts, signal multiplicities, and integration values from the various NMR spectra to confirm the complete structure and isotopic labeling pattern of this compound.
Biological Context and Signaling Pathways
8,9-Dehydroestrone, the non-deuterated parent compound, is an estrogen and exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[5][6] As a component of conjugated equine estrogens, it contributes to the overall estrogenic activity of these preparations.[1]
Metabolism of 8,9-Dehydroestrone
8,9-Dehydroestrone undergoes metabolic conversion in the body. A key metabolic pathway is its conversion to the more potent estrogen, 8,9-dehydro-17β-estradiol.[1][7] Furthermore, it can be hydroxylated to form catechol estrogens, which can then be further metabolized.[8]
Caption: Metabolic pathway of 8,9-Dehydroestrone.
The metabolism of 8,9-dehydroestrone primarily involves hydroxylation to form catechol estrogens, which can be further oxidized to reactive o-quinones.[8] These quinones can then react with cellular nucleophiles like glutathione (B108866) (GSH).[8]
Estrogen Receptor Signaling
Like other estrogens, 8,9-Dehydroestrone and its active metabolites are expected to activate estrogen receptor signaling pathways. These pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway:
-
Ligand Binding: The estrogenic compound enters the cell and binds to ERα or ERβ in the cytoplasm or nucleus.
-
Dimerization and Translocation: Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if it was in the cytoplasm.
-
DNA Binding: The dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The receptor-DNA complex recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.[5][9]
Non-Genomic Pathway: A subpopulation of ERs is localized to the cell membrane. Binding of estrogens to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct gene regulation.[6][10] These rapid signals can influence various cellular processes.
Caption: Overview of Estrogen Receptor Signaling Pathways.
Conclusion
This compound is a crucial tool for researchers in the fields of endocrinology, pharmacology, and drug metabolism. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable accurate and precise quantification of its non-deuterated counterpart in complex biological samples. Understanding its metabolic fate and the signaling pathways it influences provides valuable insights into the biological actions of this class of estrogens. The experimental protocols outlined in this guide offer a foundation for the synthesis, purification, and analysis of this important research compound.
References
- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. clearsynth.com [clearsynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Core Mechanism and Application of 8,9-Dehydroestrone-d4 as an Internal Standard in Quantitative Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of 8,9-Dehydroestrone-d4 as an internal standard in quantitative bioanalysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who are engaged in the precise measurement of estrone (B1671321) and related endogenous compounds.
Introduction: The Imperative for Accurate Quantification in Steroid Analysis
The accurate quantification of steroid hormones, such as estrone, is critical in numerous fields, including endocrinology, clinical diagnostics, and pharmaceutical development. Given the low physiological concentrations of these biomarkers and the complexity of biological matrices, highly sensitive and specific analytical methods are required. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for such measurements, offering unparalleled accuracy and precision. The cornerstone of this technique is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.
The Fundamental Mechanism: Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise quantification of analytes.[1] The core principle involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical process.[1][2] This labeled compound, in this case, this compound, serves as an internal standard.
The fundamental assumption of IDMS is that the stable isotope-labeled internal standard is chemically and physically identical to the endogenous analyte (unlabeled estrone).[3] Consequently, it will behave in the same manner during all subsequent analytical steps, including extraction, derivatization (if any), chromatography, and ionization.[4] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.
The mass spectrometer can differentiate between the endogenous analyte and the deuterated internal standard due to their mass difference.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio remains constant irrespective of sample loss.[1]
This compound: An Ideal Internal Standard for Estrone Quantification
8,9-Dehydroestrone (B195169) is a naturally occurring estrogen found in horses and is structurally similar to estrone.[5][6] The deuterated form, this compound, is specifically synthesized to serve as an internal standard. The four deuterium (B1214612) atoms increase the mass of the molecule, allowing for its distinction from the endogenous, non-labeled estrone by the mass spectrometer.
Key Advantages of this compound:
-
Chemical and Physical Similarity: Being a deuterated analog, it shares nearly identical chemical and physical properties with estrone, ensuring it tracks the analyte's behavior throughout the analytical process.[3]
-
Co-elution: In liquid chromatography, it is expected to co-elute with estrone, meaning they experience the same matrix effects during ionization in the mass spectrometer. This co-elution is a critical factor for accurate correction.[7]
-
Mass Difference: The +4 Da mass difference provides a clear distinction from the native analyte in the mass spectrometer, preventing isotopic interference.
-
Stability: The deuterium labels are stable and do not exchange with protons under typical analytical conditions.
Experimental Protocol: Quantification of Estrone in Human Serum using this compound
The following is a representative experimental protocol for the quantification of estrone in human serum using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for steroid analysis.[8][9]
Materials and Reagents
-
Human serum samples
-
This compound (Internal Standard)
-
Estrone (Reference Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE)
-
Formic acid
-
Deionized water
-
Phosphate-buffered saline (PBS)
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Spiking with Internal Standard: To a 200 µL aliquot of serum, add 25 µL of a working solution of this compound in methanol (concentration to be optimized based on the expected analyte concentration range).
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of MTBE to each sample.
-
Mixing: Vortex for 1 minute to facilitate the extraction of steroids into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 methanol/water solution.
-
Vortexing and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate estrone from other endogenous compounds.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both estrone and this compound.
Data Presentation: Representative Quantitative Data
The following tables summarize the expected performance characteristics of an analytical method using this compound as an internal standard. The values are illustrative and based on typical results for deuterated steroid internal standards in bioanalysis.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (pg/mL) | R² | LLOQ (pg/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| Estrone | 5 - 1000 | > 0.995 | 5 | 95 - 105 | < 15 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Estrone | 15 (Low QC) | 14.5 | 96.7 | < 10 | < 12 |
| 150 (Mid QC) | 153 | 102 | < 8 | < 10 | |
| 800 (High QC) | 790 | 98.8 | < 7 | < 9 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Estrone | 85 - 95 | 90 - 110 |
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: The core mechanism of isotope dilution using this compound.
Caption: Experimental workflow for estrone quantification.
Conclusion
The use of this compound as an internal standard in conjunction with isotope dilution mass spectrometry provides a robust, accurate, and precise method for the quantification of estrone in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures reliable correction for variations in sample preparation and analysis, leading to high-quality data that is essential for research, clinical, and drug development applications. The experimental protocol and performance characteristics outlined in this guide serve as a comprehensive resource for the implementation of this advanced analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Metabolic Landscape of 8,9-Dehydroestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-Dehydroestrone (B195169), a component of conjugated equine estrogens, undergoes complex metabolic transformations that are crucial to understanding its biological activity and potential toxicological profile. This technical guide provides an in-depth overview of the in vitro metabolic pathways of 8,9-Dehydroestrone, focusing on the core biochemical reactions, enzymatic players, and quantitative data derived from experimental studies. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of its metabolic fate.
Phase I Metabolism: Aromatic Hydroxylation
The initial and rate-limiting step in the metabolism of 8,9-Dehydroestrone is Phase I aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process introduces hydroxyl groups onto the aromatic A-ring, primarily at the C2 and C4 positions, to form catechol estrogen metabolites.
Key Metabolites and Enzymatic Pathways
-
2-Hydroxy-8,9-dehydroestrone: This is the major catechol metabolite. In studies using rat liver microsomes, the formation of the 2-hydroxylated metabolite is significantly favored over the 4-hydroxylated counterpart.[1]
-
4-Hydroxy-8,9-dehydroestrone: This is a minor catechol metabolite.
Quantitative Data from In Vitro Studies
The following table summarizes the key quantitative finding regarding the relative formation of the primary Phase I metabolites of 8,9-Dehydroestrone in a rat liver microsomal model.
| Metabolite | Relative Abundance | Experimental System | Reference |
| 2-Hydroxy-8,9-dehydroestrone | 6 | Rat Liver Microsomes | [1] |
| 4-Hydroxy-8,9-dehydroestrone | 1 | Rat Liver Microsomes | [1] |
Subsequent Phase I Reactions: Oxidation to Quinones
The catechol metabolites of 8,9-Dehydroestrone can undergo further oxidation to form highly reactive ortho-quinones. This bioactivation step is a critical area of study due to the potential for these quinones to react with cellular macromolecules, including DNA.
-
2-Hydroxy-8,9-dehydroestrone-o-quinone
-
4-Hydroxy-8,9-dehydroestrone-o-quinone
These quinones are electrophilic and can be detoxified through Phase II conjugation reactions.
Phase II Metabolism: Conjugation Pathways
Phase II metabolism involves the conjugation of the parent compound and its Phase I metabolites with endogenous polar molecules, which increases their water solubility and facilitates their excretion. For 8,9-Dehydroestrone and its metabolites, the primary Phase II pathways are glutathione (B108866) conjugation, glucuronidation, and sulfation.
Glutathione Conjugation
The reactive o-quinones of 8,9-Dehydroestrone are detoxified by conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[1][4] This is considered a major detoxification pathway for catechol estrogen quinones.[5][6] In vitro studies have shown that the o-quinones of both 2- and 4-hydroxy-8,9-dehydroestrone react with GSH to form mono- and di-GSH conjugates.[1]
Glucuronidation
Hydroxylated metabolites of estrogens are substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. Studies on catechol estrogens have identified UGT1A1, UGT1A3, and UGT2B7 as key enzymes in this process.[7][8] UGT2B7 shows higher efficiency towards 4-hydroxyestrogens, while UGT1A1 and UGT1A3 are more active with 2-hydroxyestrogens.[7]
Sulfation
Sulfation is another important conjugation pathway for estrogens, catalyzed by sulfotransferases (SULTs). For estrone (B1671321) and estradiol, the thermostable form of phenol (B47542) sulfotransferase (TS PST) and dehydroepiandrosterone (B1670201) sulfotransferase (DHEA ST) are the predominant enzymes in human liver.[9] It is highly probable that these enzymes are also involved in the sulfation of 8,9-Dehydroestrone and its hydroxylated metabolites.
Experimental Protocols
In Vitro Metabolism of 8,9-Dehydroestrone using Human Liver Microsomes
This protocol is adapted from standard procedures for studying in vitro drug metabolism.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
8,9-Dehydroestrone
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar estrogen metabolite not present in the incubation)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding 8,9-Dehydroestrone (at various concentrations to determine kinetics) to the pre-warmed incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear product formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of hydroxylated metabolites.
In Vitro Glucuronidation Assay
This protocol is based on general methods for assessing UGT activity.
1. Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7) or human liver microsomes
-
2-Hydroxy-8,9-dehydroestrone or 4-Hydroxy-8,9-dehydroestrone
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
2. Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, the UGT-containing enzyme source, and the hydroxylated 8,9-Dehydroestrone substrate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-120 minutes).
-
Reaction Termination: Stop the reaction with ice-cold acetonitrile containing the internal standard.
-
Centrifugation: Centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS for the formation of glucuronide conjugates.
Visualizations
Caption: Metabolic pathway of 8,9-Dehydroestrone in vitro.
Caption: General experimental workflow for in vitro metabolism studies.
References
- 1. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of human hepatic cytochrome P450 isoforms to regioselective hydroxylation of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and structure elucidation of estrogen quinones conjugated with cysteine, N-acetylcysteine, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glucuronidation of catechol estrogens by expressed human UDP-glucuronosyltransferases (UGTs) 1A1, 1A3, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of catechol estrogens by expressed human UDP-glucuronosyltransferases (UGTs) 1A1, 1A3, and 2B7. | Semantic Scholar [semanticscholar.org]
- 9. Sulfation of estrone and 17 beta-estradiol in human liver. Catalysis by thermostable phenol sulfotransferase and by dehydroepiandrosterone sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 8,9-Dehydroestrone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 8,9-Dehydroestrone-d4. Due to the limited availability of direct studies on this specific deuterated compound, this guide synthesizes information from the known fragmentation of similar estrogens, principles of mass spectrometry, and established analytical methods for related compounds.
Introduction to 8,9-Dehydroestrone
8,9-Dehydroestrone, an unsaturated analog of estrone (B1671321), is a naturally occurring equine estrogen and a component of conjugated estrogen medications.[1] Its structure is similar to other estrogens, featuring a four-ring steroid skeleton. The key distinguishing feature is the double bond between carbons 8 and 9 in the B-ring. Understanding its fragmentation pattern is crucial for its identification and quantification in various matrices, particularly in pharmacokinetic and metabolic studies where its deuterated analog, this compound, is often employed as an internal standard.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), is predicted to follow pathways similar to those of other estrogens like estrone and estradiol.[2] The presence of the 8,9-double bond and the four deuterium (B1214612) atoms will, however, influence the mass-to-charge ratios (m/z) of the precursor and product ions.
For the purpose of this guide, it is assumed that the four deuterium atoms are located on the A and D rings, a common labeling pattern for estrogen internal standards. This assumption is based on studies of other deuterated estrogens, such as estradiol-d4, where deuterium atoms are present on these rings.[3]
Precursor Ion:
The non-deuterated 8,9-Dehydroestrone has a molecular weight of approximately 268.35 g/mol . Therefore, this compound will have a molecular weight of approximately 272.35 g/mol . In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed as the precursor ion.
-
Predicted [M-H]⁻ of this compound: m/z 271.2
Major Fragmentation Pathways and Product Ions:
The fragmentation of estrogens typically involves cleavages of the D-ring and subsequent rearrangements.[2] For this compound, the following fragmentation pathways are proposed:
-
Cleavage of the D-ring: A characteristic fragmentation of steroids involves the loss of the D-ring. This often leads to the formation of highly stable conjugated structures.
-
Influence of the 8,9-Double Bond: The double bond in the B-ring may influence the stability of certain fragment ions, potentially leading to a different abundance ratio of product ions compared to estrone.
-
Mass Shifts due to Deuterium Labeling: The presence of deuterium atoms on the A and D rings will result in predictable mass shifts in the fragment ions. Fragments retaining these deuterated parts of the molecule will have a higher m/z compared to the corresponding fragments from the non-deuterated molecule.
Based on the fragmentation of similar estrogens where a characteristic fragment at m/z 183 is observed, the corresponding fragment for the d4-labeled compound is expected to be shifted by 4 Da to m/z 187, assuming the fragment retains all four deuterium atoms.[3] Other significant fragments observed for estrogens at m/z 169 and 145 would also be expected to show mass shifts if they retain the deuterated portions of the molecule.[2][4]
Quantitative Data Presentation
The following table summarizes the predicted m/z values for the precursor ion and major product ions of this compound in negative ion mode ESI-MS/MS. The relative intensities are qualitative predictions based on typical estrogen fragmentation.
| Ion | Predicted m/z | Proposed Structure/Origin | Relative Intensity (Predicted) |
| Precursor Ion [M-H]⁻ | 271.2 | Deprotonated this compound | - |
| Product Ion 1 | 187.1 | Fragment containing the deuterated A, B, and C rings after D-ring cleavage | Major |
| Product Ion 2 | 171.1 | Fragment resulting from further cleavage, retaining the deuterated A-ring | Minor |
| Product Ion 3 | 147.1 | Smaller fragment from the steroid backbone, retaining the deuterated A-ring | Minor |
Experimental Protocols
The following is a detailed methodology for the analysis of this compound, synthesized from common practices for analyzing conjugated estrogens and other steroids in biological matrices.[5][6][7]
4.1. Sample Preparation (from Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a solution of zinc sulfate (B86663) in an organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[6]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analyte using an appropriate organic solvent such as acetonitrile (B52724) or methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
4.2. Liquid Chromatography (LC)
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6]
-
Gradient: A suitable gradient elution to separate this compound from other matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.[6]
4.3. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[6]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor the transition from the precursor ion to a specific product ion.
-
Precursor Ion (Q1): m/z 271.2
-
Product Ion (Q3): m/z 187.1 (or other suitable fragment)
-
-
Gas Settings: Optimize nebulizer, heater, and curtain gas flows for maximum signal intensity.
-
Collision Energy: Optimize the collision energy to achieve the most abundant and stable fragmentation.
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound.
References
- 1. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of 8,9-Dehydroestrone-d4 reference material.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the deuterated reference material, 8,9-Dehydroestrone-d4. This internal standard is crucial for accurate quantification of 8,9-Dehydroestrone in various biological matrices through mass spectrometry-based methods. This document outlines the key commercial suppliers, available product specifications, and general experimental considerations for its use.
Introduction to this compound
8,9-Dehydroestrone is a naturally occurring equine estrogen and a component of conjugated estrogen medications. Accurate and sensitive quantification of this and related compounds is essential in pharmaceutical research, drug metabolism studies, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometric quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Two primary commercial suppliers have been identified for this compound reference material: LGC Standards (through its subsidiary Toronto Research Chemicals - TRC) and MedChemExpress. Below is a summary of their product offerings. It is important to note that detailed quantitative data, such as exact purity and isotopic enrichment, are typically provided on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.
| Supplier | Product Name | Product Code | Purity (Typical) | Isotopic Purity (Typical) | Formulation |
| LGC Standards (TRC) | ∆8,9-Dehydro Estrone-d4 | TRC-D229640-1MG | >98% | Not specified on product page | Solid |
| MedChemExpress | This compound | HY-154752S | >98% | Not specified on product page | Solid |
Note: The information in this table is based on publicly available data on the suppliers' websites. For precise, lot-specific data, please refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols and Usage Considerations
While a specific, detailed experimental protocol for the use of this compound was not found in publicly available literature, general methodologies for the analysis of estrogens and other steroids using deuterated internal standards are well-established. These typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Steroid Quantification using a Deuterated Internal Standard:
Figure 1. A generalized workflow for the quantification of 8,9-Dehydroestrone using a deuterated internal standard.
Key Experimental Steps:
-
Preparation of Standard Solutions: Prepare stock solutions of both the native 8,9-Dehydroestrone and the this compound internal standard in a suitable organic solvent (e.g., methanol, acetonitrile). From these, prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the native analyte.
-
Sample Preparation:
-
To the biological sample (e.g., plasma, serum, urine), add a known amount of the this compound internal standard solution.
-
Perform an extraction procedure to isolate the analytes from the sample matrix. This can be a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) using a suitable cartridge.
-
The extracted fraction is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate liquid chromatography column (e.g., a C18 or phenyl-hexyl column) for separation from other endogenous compounds.
-
The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.
-
-
Quantification: The concentration of the native 8,9-Dehydroestrone in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Signaling Pathways and Logical Relationships
The primary role of this compound is as an analytical tool, and it is not expected to have a biological signaling pathway of its own. Its logical relationship in an experimental context is as a reference for the quantification of its non-deuterated counterpart.
Figure 2. Logical relationship of this compound as an internal standard in quantitative analysis.
Conclusion
This compound is a commercially available reference material from specialized suppliers such as LGC Standards (TRC) and MedChemExpress. While detailed, compound-specific experimental protocols are not readily published by the suppliers, established methodologies for steroid analysis using deuterated internal standards provide a robust framework for its application. Researchers and drug development professionals should always refer to the lot-specific Certificate of Analysis for precise quantitative data and follow good laboratory practices for the preparation and handling of this reference material to ensure accurate and reliable results in their studies.
The Role of 8,9-Dehydroestrone in Conjugated Equine Estrogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conjugated equine estrogens (CEEs) are a complex mixture of estrogenic compounds widely used in hormone replacement therapy. While major components like estrone (B1671321) sulfate (B86663) and equilin (B196234) sulfate have been extensively studied, the role of minor components is crucial for understanding the overall pharmacological profile of CEEs. This technical guide provides an in-depth analysis of 8,9-dehydroestrone (B195169), a naturally occurring equine estrogen that constitutes a small but significant fraction of CEEs. This document will detail its chemical properties, metabolic fate, unique tissue-selective estrogenic activity, and the experimental methodologies used for its characterization. Particular focus is given to its potent effects on vasomotor symptoms and bone preservation, with minimal impact on other peripheral tissues, highlighting its potential as a selective estrogen receptor modulator (SERM).
Introduction to Conjugated Equine Estrogens and 8,9-Dehydroestrone
Conjugated equine estrogens, derived from the urine of pregnant mares, are a well-established treatment for managing menopausal symptoms.[1][2] CEEs are a complex mixture of at least ten estrogenic compounds, with sodium estrone sulfate and sodium equilin sulfate being the most abundant. Among the minor constituents is 8,9-dehydroestrone (Δ⁸-estrone), which, as its sodium sulfate salt, makes up approximately 3.5% of the total estrogen content in products like Premarin.[3][4]
8,9-Dehydroestrone is a unique unsaturated estrogen found in horses.[3] Its significance lies not in its abundance, but in its distinct pharmacological profile, which contributes to the overall therapeutic effects of CEEs.[5] This guide will explore the pivotal role of this "minor" component.
Chemical and Metabolic Profile
Chemical Structure
8,9-Dehydroestrone is an 18-carbon steroid with the characteristic estrogenic A-ring phenol. Its defining feature is a double bond between carbons 8 and 9 in the B-ring of the steroid nucleus.
Metabolism
Upon oral administration, 8,9-dehydroestrone sulfate is hydrolyzed to its active form, 8,9-dehydroestrone.[2] Subsequently, it is metabolized to its more potent 17β-hydroxy metabolite, 8,9-dehydro-17β-estradiol, in a manner analogous to the conversion of estrone to estradiol.[3][6] This metabolic activation is a critical step in its biological activity.
Further metabolism involves hydroxylation to form catechol metabolites, primarily 2-hydroxy-8,9-dehydroestrone and to a lesser extent, 4-hydroxy-8,9-dehydroestrone.[7] Preliminary studies suggest that these catechol metabolites are significantly less toxic than the catechol metabolites of other equine estrogens like equilin and equilenin.[7]
Quantitative Analysis of 8,9-Dehydroestrone in CEEs
The accurate quantification of individual components in the complex mixture of CEEs is essential for product characterization and ensuring therapeutic consistency. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique employed for this purpose.
Table 1: Composition of Conjugated Equine Estrogens
| Component | Abbreviation | Percentage of Total Estrogens |
| Sodium Estrone Sulfate | E1S | 50-65% |
| Sodium Equilin Sulfate | EqS | 20-35% |
| Sodium 17α-Dihydroequilin Sulfate | 17α-EqS | 13.5-19.5% |
| Sodium 17α-Estradiol Sulfate | 17α-E2S | 2.5-9.5% |
| Sodium 17β-Dihydroequilin Sulfate | 17β-EqS | 0.5-4.0% |
| Sodium 8,9-Dehydroestrone Sulfate | Δ⁸-E1S | ~3.5% [3] |
| Other Estrogens | - | Variable |
Pharmacological Activity and Tissue Selectivity
8,9-Dehydroestrone exhibits a remarkable tissue-selective estrogenic profile, acting as a potent agonist in some tissues while having minimal effects in others.[2][5] This profile is characteristic of a selective estrogen receptor modulator (SERM).
Effects on Vasomotor Symptoms
Clinical studies in postmenopausal women have demonstrated that oral administration of 0.125 mg/day of 8,9-dehydroestrone sulfate leads to a significant reduction in the frequency and severity of hot flushes.[2] This effect is comparable to that achieved with a much higher dose of estrone sulfate (1.25 mg/day).[2]
Table 2: Clinical Efficacy of 8,9-Dehydroestrone Sulfate (0.125 mg/day) vs. Estrone Sulfate (1.25 mg/day)
| Parameter | 8,9-Dehydroestrone Sulfate (0.125 mg/day) | Estrone Sulfate (1.25 mg/day) |
| Vasomotor Symptoms | ||
| Reduction in Hot Flush Frequency | >95% suppression[2] | >95% suppression[2] |
| Bone Metabolism | ||
| Reduction in Urinary N-telopeptide | ~40% suppression at 8 weeks[2] | ~40% suppression at 8 weeks[2] |
| Lipid Profile | ||
| Change in Total Cholesterol | No significant change[2] | Significant reduction |
| Change in LDL Cholesterol | No significant change[2] | Significant reduction |
| Endocrine Parameters | ||
| Suppression of FSH and LH | Significant suppression[2] | Significant suppression[2] |
| Increase in SHBG | Marginal increase[2] | Significant increase |
Effects on Bone Metabolism
8,9-Dehydroestrone demonstrates a potent effect on bone preservation.[2] At a dose of 0.125 mg/day, it suppresses bone resorption markers, such as urinary N-telopeptide, to a degree similar to that of 1.25 mg/day of estrone sulfate.[2] This indicates a significant contribution to the osteoporosis prevention properties of CEEs.
Minimal Peripheral Estrogenic Effects
A key feature of 8,9-dehydroestrone's tissue selectivity is its limited impact on certain peripheral tissues.[2][5] Unlike estrone sulfate, it does not significantly alter total cholesterol or low-density lipoprotein (LDL) cholesterol levels and has only a marginal effect on sex hormone-binding globulin (SHBG).[2] This suggests a reduced hepatic effect compared to other estrogens.
Molecular Mechanism of Action and Signaling Pathways
The tissue-selective effects of 8,9-dehydroestrone and its active metabolite, 8,9-dehydro-17β-estradiol, are mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). The specific conformational changes induced in the receptor upon ligand binding, and the subsequent recruitment of co-activator and co-repressor proteins, are thought to be the basis for this selectivity.
The differential expression of ERα and ERβ in various tissues, along with the specific cellular context of co-regulatory proteins, likely dictates the ultimate biological response to 8,9-dehydroestrone. For instance, its potent effects on the central nervous system (vasomotor symptoms) and bone may be due to favorable interactions with the specific ER subtypes and co-regulators present in these tissues.
Experimental Protocols
Quantification of 8,9-Dehydroestrone Sulfate in CEEs by LC-MS/MS
This protocol provides a general framework for the analysis of 8,9-dehydroestrone sulfate in CEE tablets. Optimization may be required based on the specific instrumentation and laboratory conditions.
6.1.1. Sample Preparation
-
Tablet Dissolution: A known number of CEE tablets are weighed and dissolved in water to release the conjugated estrogens.
-
Solid-Phase Extraction (SPE): The aqueous solution is passed through a C18 SPE cartridge to extract the estrogen sulfates.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the sample.
-
Wash with a low percentage of methanol in water to remove hydrophilic impurities.
-
Elute the estrogen sulfates with methanol.
-
-
Sample Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
6.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 or porous graphitic carbon column is often used for the separation of estrogen isomers.[8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is used for elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MS/MS Transitions:
-
Precursor Ion (Q1): The [M-H]⁻ ion of 8,9-dehydroestrone sulfate.
-
Product Ions (Q3): Characteristic fragment ions, such as the one resulting from the loss of the sulfate group (SO₃).
-
6.1.3. Quantification
-
Calibration Curve: A calibration curve is generated using certified reference standards of 8,9-dehydroestrone sulfate at various concentrations.
-
Internal Standard: An isotopically labeled analog of an estrogen sulfate is used as an internal standard to correct for matrix effects and variations in instrument response.
-
Data Analysis: The concentration of 8,9-dehydroestrone sulfate in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
8,9-Dehydroestrone, although a minor component of conjugated equine estrogens, plays a significant and distinct role in the overall therapeutic profile of this complex drug. Its potent, tissue-selective estrogenic activity, particularly its strong efficacy in alleviating vasomotor symptoms and preserving bone with minimal peripheral effects, underscores its importance. This unique profile positions 8,9-dehydroestrone as a naturally occurring SERM and highlights the intricate pharmacology of CEEs, where the synergy of multiple components contributes to the clinical outcome. Further research into the specific molecular interactions and signaling pathways of 8,9-dehydroestrone and its metabolites will continue to enhance our understanding of hormone replacement therapy and may pave the way for the development of novel, more targeted estrogenic agents.
References
- 1. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. DHEA metabolites activate estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 8,9-Dehydroestrone in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8,9-Dehydroestrone in human serum.[1] 8,9-Dehydroestrone is an isomeric estrogen found in conjugated estrogen formulations.[2][3] Accurate quantification is essential for pharmacokinetic studies and clinical research. This method utilizes 8,9-Dehydroestrone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[4] The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column.
Quantitative Data Summary
The following tables summarize the optimized parameters for the LC-MS/MS instrument and the performance characteristics of the method.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | 8,9-Dehydroestrone (Analyte) | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 269.2 | 273.2 |
| Product Ion (m/z) | 145.1 | 149.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 30 | 30 |
| Cone Voltage (V) | 35 | 35 |
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UPLC System |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10 µL |
| Gradient Program | 0-0.5 min (30% B), 0.5-4.0 min (30-95% B), 4.0-4.5 min (95% B), 4.5-4.6 min (95-30% B), 4.6-5.5 min (30% B) |
Table 3: Method Validation Performance
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy (% Bias) | 88.3% - 115.5%[5] |
| Precision (% RSD) | < 15% |
| Mean Recovery (%) | > 85% |
| Matrix Effect | Minimal (<15%) |
Experimental Protocols
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8,9-Dehydroestrone and this compound by dissolving the accurately weighed compounds in methanol. Store at -20 °C.
-
Working Standard Solutions: Perform serial dilutions of the 8,9-Dehydroestrone stock solution with a 50:50 methanol/water mixture to create calibration standards ranging from 0.05 ng/mL to 50 ng/mL.
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 10 ng/mL.
Sample Preparation Protocol
The following protocol uses protein precipitation, a simple and effective method for cleaning up serum samples.
Caption: Protein precipitation workflow for serum sample preparation.
LC-MS/MS Analysis and Quantification
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Set up the analysis sequence including blank samples, calibration curve standards, quality control (QC) samples, and the unknown samples.
-
Data Acquisition: Acquire the data using the MRM (Multiple Reaction Monitoring) transitions specified in Table 1.
-
Data Processing: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the concentration of the calibration standards using a weighted (1/x²) linear regression. Calculate the concentration of 8,9-Dehydroestrone in the unknown samples using the regression equation from the calibration curve.
Biochemical Context: Estrogen Signaling Pathway
8,9-Dehydroestrone is an estrogenic steroid. Estrogens exert their biological effects primarily through binding to estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors. The general mechanism is depicted below.
Caption: Simplified diagram of the estrogen signaling pathway.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive tool for the quantification of 8,9-Dehydroestrone in human serum. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical research setting. This method overcomes the limitations of immunoassays, which can suffer from a lack of specificity due to cross-reactivity with structurally related steroids.[1][6] The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results, making it an ideal platform for demanding applications in drug development and endocrine research.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Steroid Profiling in Serum Using 8,9-Dehydroestrone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones in serum is crucial for clinical diagnostics, endocrine research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and the ability to multiplex.[1][2] The use of stable isotope-labeled internal standards, such as 8,9-Dehydroestrone-d4, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[3]
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of a panel of steroid hormones in human serum by LC-MS/MS.
Principle of the Method
A known amount of the deuterated internal standard, this compound, is added to serum samples, calibrators, and quality controls at the beginning of the sample preparation process. The steroids, including the internal standard, are then extracted from the serum matrix using solid-phase extraction (SPE). Following extraction, the samples are analyzed by LC-MS/MS. The analyte and the deuterated standard co-elute and are detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the unknown samples can be accurately determined from a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Native steroid standards (e.g., Estrone, Estradiol, etc.)
-
Human serum (steroid-free or charcoal-stripped for calibration curve)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well collection plates
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment : To 500 µL of serum, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution (concentration to be optimized based on endogenous levels of analytes). Vortex for 10 seconds.
-
Condition SPE Cartridge : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash : Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elute : Elute the steroids with 1 mL of methanol into a clean collection tube or a 96-well plate.
-
Evaporate : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V / -4500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 60 psi |
Illustrative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Estrone | 271.2 | 145.1 | Positive |
| Estradiol | 273.2 | 107.1 | Positive |
| This compound (IS) | 272.2 | 147.1 | Positive |
| Other Steroids | To be optimized | To be optimized | Positive/Negative |
Note: The MRM transitions for this compound are illustrative and should be optimized experimentally.
Data Presentation
The following tables summarize typical quantitative performance data for a steroid profiling assay using a deuterated internal standard. These values are for illustrative purposes and should be determined for each specific assay.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (pg/mL) | R² |
| Estrone | 1 - 1000 | > 0.99 |
| Estradiol | 0.5 - 500 | > 0.99 |
| Other Steroids | Variable | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Estrone | Low | 5 | < 10 | < 15 | 90 - 110 |
| Mid | 50 | < 10 | < 15 | 90 - 110 | |
| High | 500 | < 10 | < 15 | 90 - 110 | |
| Estradiol | Low | 2 | < 10 | < 15 | 90 - 110 |
| Mid | 20 | < 10 | < 15 | 90 - 110 | |
| High | 200 | < 10 | < 15 | 90 - 110 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (pg/mL) | LOQ (pg/mL) |
| Estrone | 0.3 | 1 |
| Estradiol | 0.15 | 0.5 |
Mandatory Visualizations
References
Application Note: Quantitative Analysis of 8,9-Dehydroestrone-d4 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 8,9-Dehydroestrone-d4 in human urine samples. The protocol employs a sample preparation procedure involving enzymatic hydrolysis to account for conjugated forms of the analyte, followed by liquid-liquid extraction (LLE) for purification and concentration. Chromatographic separation is achieved using a reverse-phase C18 column, and detection is performed via tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). This method is intended for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this deuterated steroid analog in a complex biological matrix. While this compound is typically used as an internal standard, this protocol outlines its quantification as a primary analyte.
Introduction
8,9-Dehydroestrone (B195169) is a naturally occurring estrogen found in horses and is a component of conjugated equine estrogens used in hormone replacement therapy.[1] Its metabolism in the human body leads to various hydroxylated and conjugated species.[2] The use of deuterated analogs, such as this compound, is critical in pharmacokinetic and metabolic studies, often serving as internal standards for accurate quantification of the parent compound. This protocol provides a comprehensive methodology for the direct measurement of this compound in urine, which can be adapted for various research applications in drug metabolism and endocrinology.
The analytical approach is based on established principles for steroid hormone analysis in urine, which often involves cleavage of glucuronide and sulfate (B86663) conjugates, extraction from the matrix, and sensitive detection by LC-MS/MS.[3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound standard (certified reference material)
-
Internal Standard (IS): e.g., d5-Estrone or a structurally similar deuterated steroid
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.2)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human urine (drug-free) for calibration standards and quality controls
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Aliquoting: Transfer 1.0 mL of the urine supernatant to a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution to each sample, except for the blank.
-
Hydrolysis of Conjugates:
-
Add 500 µL of sodium acetate buffer (pH 5.2).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex mix and incubate at 37°C for 16 hours (overnight) to ensure complete hydrolysis of glucuronide and sulfate conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, allow the samples to cool to room temperature.
-
Add 5.0 mL of MTBE to each tube.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Preparation: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative conditions and may require optimization for specific instrumentation.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by direct infusion of this compound and the selected IS. |
Data Presentation
Table 1: Representative Mass Spectrometry Parameters
Note: These values are hypothetical and must be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | e.g., 273.2 | e.g., 159.1 | 100 | 25 |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be determined |
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Mean Recovery (%) | 80% - 120% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound in urine.
Metabolic Context and Analytical Rationale
Caption: Rationale for hydrolysis in the analysis of excreted this compound.
References
- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Estrogens in Biological Matrices Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of endogenous estrogens (estrone, estradiol (B170435), and estriol) from biological matrices such as plasma and water. The use of corresponding deuterated (d4) internal standards ensures high accuracy and precision by correcting for matrix effects and variations in extraction efficiency. This method employs Oasis HLB cartridges, known for their excellent recovery of a wide range of compounds.[1][2] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for low-level quantification.
Introduction
The accurate measurement of estrogen levels is critical in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical research. Due to their low physiological concentrations and complex sample matrices, a highly efficient and selective sample preparation method is essential. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples.[3] The incorporation of stable isotope-labeled internal standards, such as d4-estrogens, is the gold standard for compensating for analytical variability, including matrix-induced ion suppression or enhancement in LC-MS/MS analysis.[4] This protocol provides a detailed methodology for the extraction of estrogens and their d4-analogs using the Oasis HLB sorbent, which demonstrates high recovery and reproducibility.[2][5]
Data Presentation
The following tables summarize the expected quantitative performance of the described SPE protocol for key estrogens and their deuterated internal standards. Data has been compiled from various studies to provide a comprehensive overview.
Table 1: Recovery Data for Estrogens and Deuterated Standards using Oasis HLB SPE
| Analyte | Internal Standard | Matrix | Average Recovery (%) | Reference |
| Estrone (B1671321) (E1) | Estrone-d4 | Plasma | 92 | [6] |
| Estradiol (E2) | Estradiol-d4 | Plasma | 95 | [6] |
| Estriol (E3) | Estriol-d4 | Water | 89 | [7] |
| 17α-Ethinylestradiol | 17α-Ethinylestradiol-d4 | Water | 100 | [8] |
Table 2: Method Detection and Quantification Limits
| Analyte | Method | LOD (ng/L) | LOQ (pg/mL) | Reference |
| Estrone (E1) | LC-MS/MS | 0.01-0.3 | 0.5-5 | [1][3] |
| Estradiol (E2) | LC-MS/MS | 0.01-0.3 | 0.5-5 | [1][3] |
| Estriol (E3) | HPLC | 2.32 | - | [9] |
| 17α-Ethinylestradiol | LC-MS/MS | - | - |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrumentation and analytical method used downstream of the SPE procedure.
Experimental Protocols
This section provides a detailed, step-by-step solid-phase extraction protocol for estrogens using Oasis HLB cartridges.
Materials:
-
Oasis HLB 3 cc (60 mg) cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Glass test tubes (13 x 100 mm)
-
Pipettes and tips
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Estrone, Estradiol, Estriol standards
-
Estrone-d4, Estradiol-d4, Estriol-d4 internal standards
-
Biological matrix (e.g., plasma, water)
Standard Preparation:
-
Prepare individual stock solutions of native estrogens and deuterated internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard mixture of the native estrogens in methanol at a concentration of 1 µg/mL.
-
Prepare a working internal standard mixture of the deuterated estrogens in methanol at a concentration of 1 µg/mL.
-
Store all standard solutions at -20°C.
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 1 mL of the sample into a glass test tube.
-
Spike the sample with an appropriate amount of the working internal standard mixture (e.g., 10 µL of 1 µg/mL solution).
-
Vortex briefly to mix.
-
If working with plasma, precipitate proteins by adding 2 mL of acetonitrile. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
-
If working with a water sample, acidification to pH 2-3 with formic acid may be required to improve retention of some estrogens.
Solid-Phase Extraction Protocol:
This protocol follows a standard 5-step procedure for optimal performance. A simplified 3-step protocol (omitting conditioning and equilibration) may be suitable for Oasis HLB cartridges but should be validated for the specific application.[2][5]
-
Conditioning: Condition the Oasis HLB cartridge by passing 3 mL of methanol through the sorbent. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of HPLC grade water through the sorbent. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances. Apply vacuum to dry the cartridge for 5-10 minutes.
-
Elution: Elute the estrogens and internal standards from the cartridge by passing 2 x 1.5 mL of methanol into a clean glass test tube.
Final Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Mandatory Visualization
Caption: Workflow of the solid-phase extraction protocol for estrogens.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of estrogens from biological matrices using deuterated internal standards and Oasis HLB cartridges. The presented method, coupled with LC-MS/MS analysis, offers high recovery, accuracy, and sensitivity, making it suitable for a wide range of research and development applications. The use of d4-labeled internal standards is crucial for mitigating matrix effects and ensuring reliable quantification. Researchers should validate this protocol for their specific matrix and analytical instrumentation to ensure optimal performance.
References
- 1. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. biorxiv.org [biorxiv.org]
- 7. library.dphen1.com [library.dphen1.com]
- 8. affinisep.com [affinisep.com]
- 9. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 8,9-Dehydroestrone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of molecules in complex matrices. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. 8,9-Dehydroestrone-d4 is the deuterated form of 8,9-Dehydroestrone, a naturally occurring estrogen in horses and a minor component of conjugated estrogen medications.[1] Its use as an internal standard in IDMS enables the accurate quantification of estrone (B1671321) and its metabolites, which is crucial in various fields including clinical diagnostics, pharmaceutical research, and endocrinology.[2]
This document provides detailed application notes and a generalized protocol for the use of this compound in isotope dilution mass spectrometry for the analysis of estrogens in biological samples.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (e.g., estrone). The labeled standard, being chemically identical to the analyte, behaves similarly during sample preparation, extraction, and chromatographic separation. Any sample loss during these steps will affect both the analyte and the internal standard to the same extent. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Experimental Protocols
The following is a generalized protocol for the quantification of estrone in human serum using this compound as an internal standard. This protocol should be optimized and validated for specific laboratory conditions and applications.
Materials and Reagents
-
This compound (Internal Standard)
-
Estrone (Analytical Standard)
-
Human Serum (or other biological matrix)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (or other mobile phase modifier)
-
Methyl tert-butyl ether (MTBE) (for Liquid-Liquid Extraction)
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of estrone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of estrone by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1 pg/mL to 1000 pg/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for the expected analyte levels (e.g., 100 pg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of serum sample, calibrator, or quality control sample into a clean tube.
-
Add a specific volume of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 1.5 mL of MTBE to each tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for steroid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the estrogens. The gradient should be optimized to achieve good resolution of the analytes of interest.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode is often preferred for estrogens.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for each analyte and the internal standard. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).
Caption: Logic of quantification using an internal standard.
Data Presentation
The performance of an IDMS method is evaluated through a validation process. The following table summarizes typical performance characteristics for the quantification of estrogens by LC-MS/MS, which can be expected for a well-developed method using this compound.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating a linear response over the concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 pg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2] |
| Limit of Detection (LOD) | 0.1 - 2 pg/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Intra-day Precision (%CV) | < 15% | The precision of the method determined by analyzing replicate samples on the same day. |
| Inter-day Precision (%CV) | < 15% | The precision of the method determined by analyzing replicate samples on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. |
| Extraction Recovery | > 65% | The efficiency of the extraction process in recovering the analyte from the sample matrix. |
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of estrone and its metabolites in various biological matrices. The protocol outlined in these application notes serves as a comprehensive guide for researchers and scientists. However, it is imperative that the method is thoroughly validated in the end-user's laboratory to ensure its accuracy and precision for the intended application. This includes the experimental determination of optimal mass spectrometric parameters for this compound and the establishment of appropriate quality control procedures.
References
Application Notes & Protocols for the Analytical Method Validation of Equine Estrogen Detection
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the validation of analytical methods used in the detection and quantification of equine estrogens in biological matrices. The methodologies described are primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for complex biological samples.[1][2] These guidelines are informed by regulatory standards, including those from the U.S. Food and Drug Administration (FDA).[3][4][5]
Introduction
The accurate quantification of equine estrogens, such as equilin, equilenin, estrone (B1671321), and their metabolites, is crucial in various fields, including veterinary medicine, drug development of hormone replacement therapies, and doping control in competitive sports.[6][7] Conjugated equine estrogens (CEEs), derived from the urine of pregnant mares, are a complex mixture of estrogenic compounds.[8][9] Validated analytical methods are essential to ensure the reliability, reproducibility, and accuracy of the obtained results.[5][10] This document outlines the key parameters and experimental protocols for the validation of such methods.
Bioanalytical Method Validation Parameters
According to FDA guidelines, a full bioanalytical method validation should be performed when establishing a new method and should include the assessment of the following parameters.[4][5]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample matrix.[3][10]
-
Accuracy: The closeness of the determined value to the nominal or known true value.[10][11]
-
Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the coefficient of variation (CV).[10][11]
-
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte. The range is the interval between the lower and upper limits of quantitation (LLOQ and ULOQ).[3][4]
-
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[11]
-
Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components in the sample matrix.[4]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[3][4]
The following diagram illustrates the logical workflow of the bioanalytical method validation process.
Caption: Bioanalytical Method Validation Workflow.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.[12] For equine estrogens, which are often present in conjugated forms (sulfates and glucuronides), an enzymatic hydrolysis step is frequently required.[6][13]
Protocol for Sample Preparation of Equine Plasma/Serum:
-
Aliquoting: Thaw frozen plasma or serum samples and vortex. Aliquot 200 µL of the sample into a clean microcentrifuge tube.[14]
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., deuterated estrogen analogs) to each sample, except for the blank matrix samples.[14]
-
Enzymatic Hydrolysis (for total estrogens):
-
Extraction:
-
Solid-Phase Extraction (SPE): This is a commonly used and effective technique.[2][13]
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase or ion-exchange column) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the estrogens with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Liquid-Liquid Extraction (LLE):
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate) to the sample.
-
Vortex vigorously to facilitate the transfer of estrogens into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
-
-
Derivatization (Optional): To enhance sensitivity, especially for low concentrations, derivatization with a reagent like dansyl chloride can be performed before LC-MS/MS analysis.[13][15]
The following diagram illustrates the sample preparation workflow.
Caption: Sample Preparation Workflow for Equine Estrogen Analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.[8][16]
Protocol for LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of estrogens.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typical.
-
Flow Rate: Adjusted based on the column dimensions and particle size.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for estrogens.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[17] This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
Optimization: The MS parameters (e.g., collision energy, declustering potential) should be optimized for each estrogen to achieve the best signal intensity.
-
Data Presentation: Validation Summary Tables
The following tables summarize typical acceptance criteria and example data for the validation of an analytical method for equine estrogen detection.
Table 1: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15, 3 days) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Acceptance Criteria (%CV / %Bias) |
| Equilin | LLOQ (e.g., 0.1) | ≤ 20% | ≤ 20% | ± 20% | ± 20% | LLOQ: ≤20% / ±20% |
| Low QC (e.g., 0.3) | ≤ 15% | ≤ 15% | ± 15% | ± 15% | Other levels: ≤15% / ±15% | |
| Mid QC (e.g., 5) | ≤ 15% | ≤ 15% | ± 15% | ± 15% | ||
| High QC (e.g., 50) | ≤ 15% | ≤ 15% | ± 15% | ± 15% | ||
| Estrone | LLOQ (e.g., 0.05) | ≤ 20% | ≤ 20% | ± 20% | ± 20% | LLOQ: ≤20% / ±20% |
| Low QC (e.g., 0.15) | ≤ 15% | ≤ 15% | ± 15% | ± 15% | Other levels: ≤15% / ±15% | |
| Mid QC (e.g., 2.5) | ≤ 15% | ≤ 15% | ± 15% | ± 15% | ||
| High QC (e.g., 25) | ≤ 15% | ≤ 15% | ± 15% | ± 15% | ||
| Acceptance criteria based on FDA guidelines.[4][10] |
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor | Acceptance Criteria (r²) |
| Equilin | 0.1 - 100 | ≥ 0.99 | 1/x or 1/x² | ≥ 0.99 |
| Estrone | 0.05 - 50 | ≥ 0.99 | 1/x or 1/x² | ≥ 0.99 |
| A calibration curve should consist of a blank, a zero, and at least six non-zero standards.[10] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) | Acceptance Criteria |
| Equilin | Low | Consistent | Consistent | Recovery should be consistent and reproducible. The CV of the matrix factor should be ≤ 15%. |
| Mid | Consistent | Consistent | ||
| High | Consistent | Consistent | ||
| Estrone | Low | Consistent | Consistent | |
| Mid | Consistent | Consistent | ||
| High | Consistent | Consistent | ||
| Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.[10] |
Table 4: Stability
| Stability Test | Storage Conditions | Duration | Analyte Concentration Change (%) | Acceptance Criteria |
| Short-term (Bench-top) | Room Temperature | 4-24 hours | ≤ 15% | Mean concentration should be within ±15% of the nominal concentration. |
| Long-term | -20°C or -80°C | 1-12 months | ≤ 15% | |
| Freeze-Thaw | -20°C to RT | 3-5 cycles | ≤ 15% | |
| Post-preparative (Autosampler) | 4°C | 24-48 hours | ≤ 15% | |
| Stability should be assessed at low and high QC concentrations.[4] |
Signaling Pathway: Estrogen Metabolism
The following diagram provides a simplified overview of the metabolic pathway of estrogens, highlighting the conversion from conjugated to active forms, which is a key consideration in the analytical methodology.
Caption: Simplified Estrogen Metabolism Pathway.
Conclusion
The validation of analytical methods for the detection of equine estrogens is a rigorous process that is essential for generating reliable and accurate data. The protocols and validation parameters outlined in this document, based on established regulatory guidelines, provide a framework for researchers and scientists to develop and validate robust LC-MS/MS methods. Adherence to these principles ensures the quality and integrity of bioanalytical data in research and drug development.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. nalam.ca [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. madbarn.com [madbarn.com]
- 8. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated estrogens - Wikipedia [en.wikipedia.org]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
Application of 8,9-Dehydroestrone-d4 in the Analysis of Environmental Water Samples
Application Note
The presence of steroid hormones, potent endocrine-disrupting compounds (EDCs), in environmental water bodies is a significant concern due to their potential adverse effects on aquatic organisms and human health, even at trace concentrations (ng/L levels).[1][2][3] The accurate and reliable quantification of these hormones is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the analysis of steroid hormones in complex matrices like environmental water.[2][4][5] This technique involves the use of stable isotope-labeled internal standards, which are chemically identical to the target analytes but have a different mass. The use of these standards allows for the correction of matrix effects and variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.[5][6]
8,9-Dehydroestrone-d4, a deuterated analog of the naturally occurring estrogen 8,9-Dehydroestrone, is a suitable internal standard for the determination of estrone (B1671321) and other related estrogenic compounds in environmental water samples. While direct application notes for this compound are not widely documented, its structural similarity to estrone and its deuterated nature make it an ideal surrogate for use in isotope dilution LC-MS/MS or GC-MS methods. This document provides a detailed protocol for the application of this compound as an internal standard in a comprehensive analytical workflow for the determination of steroid estrogens in environmental water.
Experimental Protocols
A generalized experimental protocol for the analysis of steroid estrogens in environmental water using this compound as an internal standard is presented below. This protocol is a composite based on established methods for estrogen analysis.[1][2][5][6]
1. Sample Collection and Preservation
-
Collect water samples in amber glass bottles to prevent photodegradation of the analytes.
-
Immediately upon collection, add a preserving agent such as sodium azide (B81097) or acidify the sample to pH 2-3 with sulfuric acid to inhibit microbial degradation.
-
Store samples at 4°C and analyze as soon as possible, preferably within 48 hours of collection.
2. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to isolate and pre-concentrate steroid hormones from water samples.[7]
-
Internal Standard Spiking: Before extraction, spike a known amount of this compound solution (in a water-miscible solvent like methanol) into each water sample.
-
SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB) by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The hydrophobic steroid hormones will be retained on the sorbent.
-
Washing: Wash the cartridge with a solution of methanol in water to remove polar interferences.
-
Elution: Elute the retained analytes and the internal standard from the cartridge using an organic solvent such as methanol, acetonitrile, or a mixture thereof.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.
3. Instrumental Analysis
3.1. LC-MS/MS Analysis (Preferred Method)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of steroid estrogens due to its high selectivity and sensitivity without the need for derivatization.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for estrogens.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each target analyte and for this compound are monitored.
-
3.2. GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for estrogen analysis, but it requires a derivatization step to increase the volatility and thermal stability of the analytes.
-
Derivatization:
-
Evaporate the reconstituted sample extract to dryness.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr).
-
Heat the mixture to facilitate the reaction and form volatile derivatives.
-
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte and the internal standard.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Estrogen Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Estrone (E1) | 269.2 | 145.1 | 143.1 | 35 |
| 17β-Estradiol (E2) | 271.2 | 183.1 | 145.1 | 30 |
| Estriol (E3) | 287.2 | 171.1 | 145.1 | 32 |
| 17α-Ethinylestradiol (EE2) | 295.2 | 145.1 | 159.1 | 38 |
| This compound (IS) | 273.2 | 147.1 | 145.1 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Table 2: Method Performance Data (Hypothetical Example)
| Analyte | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |
| Estrone | 95 - 105 | < 10 | 0.1 | 0.3 |
| 17β-Estradiol | 92 - 108 | < 12 | 0.2 | 0.6 |
| Estriol | 90 - 110 | < 15 | 0.5 | 1.5 |
| 17α-Ethinylestradiol | 93 - 107 | < 11 | 0.1 | 0.4 |
Recovery, Relative Standard Deviation (RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ) are critical parameters for method validation.[2]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of estrogens in water using this compound.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of quantification by isotope dilution mass spectrometry.
References
- 1. hpst.cz [hpst.cz]
- 2. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of an isotope dilution gas chromatography/mass spectrometry method for the detection of endogenous estrogen metabolites in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogens and Progestogens in Environmental Waters: Analytical Chemistry and Biosensing Perspectives on Methods, Challenges, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of 8,9-Dehydroestrone in Human Plasma using 8,9-Dehydroestrone-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 8,9-Dehydroestrone in human plasma using its deuterated analog, 8,9-Dehydroestrone-d4, as an internal standard (IS). The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity required for pharmacokinetic studies and clinical research involving 8,9-Dehydroestrone. All procedural steps, from sample preparation to data analysis, are outlined to facilitate the development of a reliable calibration curve and accurate measurement of the analyte.
Introduction
8,9-Dehydroestrone is a naturally occurring equine estrogen and a component of conjugated estrogen medications.[1] Accurate quantification of this and related compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and physiological effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to measure 8,9-Dehydroestrone in human plasma.
Experimental Protocols
Materials and Reagents
-
8,9-Dehydroestrone (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade Acetonitrile (B52724), Methanol, and Water
-
Formic Acid
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 8,9-Dehydroestrone in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the Analyte Stock Solution using 50:50 methanol:water to create calibration standards at concentrations of 10, 5, 2.5, 1, 0.5, 0.25, 0.1, and 0.05 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Internal Standard Stock Solution in 50:50 methanol:water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown plasma sample.
-
Add 100 µL of the appropriate sample (plasma, calibration standard, or QC) to each tube.
-
To each tube, add 20 µL of the Internal Standard Working Solution (10 ng/mL).
-
Vortex each tube briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Suggested):
-
These should be optimized by infusing the pure compounds.
-
8,9-Dehydroestrone: Q1: 267.1 -> Q3: 143.1
-
This compound: Q1: 271.1 -> Q3: 147.1
-
-
Data Presentation
Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used for analysis.
| Calibration Standard (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.05 | 1,250 | 500,000 | 0.0025 |
| 0.10 | 2,550 | 510,000 | 0.0050 |
| 0.25 | 6,300 | 505,000 | 0.0125 |
| 0.50 | 12,600 | 508,000 | 0.0248 |
| 1.00 | 25,200 | 502,000 | 0.0502 |
| 2.50 | 63,000 | 505,000 | 0.1248 |
| 5.00 | 125,500 | 501,000 | 0.2505 |
| 10.00 | 251,000 | 503,000 | 0.4990 |
Quality Control Sample Data
QC samples at low, medium, and high concentrations should be analyzed with each batch to ensure the accuracy and precision of the assay.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.15 | 0.14 | 93.3 | 6.8 |
| Medium | 0.75 | 0.78 | 104.0 | 4.5 |
| High | 7.50 | 7.35 | 98.0 | 3.2 |
Visualizations
Caption: Experimental workflow for the quantification of 8,9-Dehydroestrone.
Caption: Simplified overview of major estrogen signaling pathways.[3]
References
- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 2. High Sensitivity Measurement of Estrone and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Analysis in Postmenopausal Women
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of steroid hormones in postmenopausal women presents a significant analytical challenge due to the very low circulating concentrations of key steroids such as estradiol (B170435) and testosterone (B1683101).[1][2][3] Accurate measurement is crucial for research into age-related diseases, hormone replacement therapy monitoring, and drug development. This document provides detailed application notes and protocols for the preparation of serum samples from postmenopausal women for steroid analysis, primarily focusing on mass spectrometry-based methods which offer superior sensitivity and specificity compared to immunoassays.[4][5][6] The following sections detail various sample extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE), as well as derivatization methods to enhance analytical sensitivity.
1. Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of steroid measurements. Serum is the most common matrix for steroid hormone analysis.
-
Blood Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge at 1000-2000 x g for 15 minutes to separate the serum.
-
Aliquoting: Transfer the serum into clean polypropylene (B1209903) tubes. It is recommended to use plastic vials for preparing and storing all solutions as steroids can adsorb to glass surfaces, especially at low concentrations.[7]
-
Storage: For short-term storage, samples can be kept at 2-8°C for up to 24 hours. For long-term storage, samples should be stored at -20°C or, ideally, at -80°C to prevent degradation. Thaw samples only once before analysis.
2. Sample Extraction Protocols
The choice of extraction method depends on the specific steroids of interest, the required level of sensitivity, and the available laboratory equipment. The goal of extraction is to isolate steroids from the complex serum matrix, removing interfering substances like proteins and phospholipids, and to concentrate the analytes.[8][9][10]
2.1. Liquid-Liquid Extraction (LLE)
LLE is a classic method for steroid extraction based on the differential solubility of steroids in aqueous and immiscible organic solvents.[11]
Protocol 2.1: Diethyl Ether or Ethyl Acetate (B1210297) LLE
This protocol is effective for a broad range of steroids and can be adapted for various sample volumes.[8][10]
Materials:
-
Serum sample
-
Diethyl ether or Ethyl acetate (ACS Grade)
-
Dry ice/ethanol bath
-
Vortex mixer
-
Centrifuge
-
Conical glass or polypropylene tubes
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Pipette 500 µL of serum into a clean glass or polypropylene tube.
-
Add 2.5 mL of diethyl ether or ethyl acetate (a 5:1 solvent-to-sample ratio).[8][10]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[8][10]
-
Allow the phases to separate by standing for 5 minutes or by centrifugation at 500 x g for 5 minutes.
-
To enhance separation, freeze the aqueous (lower) layer in a dry ice/ethanol bath.[8][10]
-
Decant the organic (upper) layer into a clean tube.
-
For maximum recovery, repeat the extraction (steps 2-6) and combine the organic extracts.[8][10]
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 37-40°C or using a SpeedVac.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of methanol (B129727)/water 50:50, v/v) for LC-MS/MS analysis.
2.2. Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analytes of interest while the sample matrix and interfering compounds are washed away.[11] This technique is highly amenable to automation.
Protocol 2.2: Reversed-Phase SPE (e.g., C18)
This protocol is suitable for the extraction of a wide range of steroids from serum.[12][13]
Materials:
-
Serum sample
-
SPE cartridges (e.g., C18, 200 mg) or 96-well SPE plate
-
Vacuum manifold or positive pressure processor
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., ethyl acetate, methanol, or a mixture)
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Pre-treatment: Thaw serum samples and centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[8][10] Do not allow the sorbent to dry out between steps.
-
Loading: Load the pre-treated serum sample (e.g., 1 mL) onto the conditioned cartridge. A slow flow rate is recommended for optimal retention.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the steroids with 2-5 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2.3. Supported Liquid Extraction (SLE)
SLE is a newer technique that combines the principles of LLE with the convenience of a solid-phase format. It uses an inert diatomaceous earth support that absorbs the aqueous sample. An immiscible organic solvent is then passed through the support to extract the analytes, leaving behind interferences. SLE avoids the formation of emulsions, which can be a problem with traditional LLE.[14]
Protocol 2.3: SLE for Steroid Panel
This protocol is optimized for the extraction of a comprehensive panel of steroid hormones.[14][15]
Materials:
-
Serum sample
-
SLE 96-well plate (e.g., ISOLUTE® SLE+)
-
HPLC-grade water
-
Elution solvent (e.g., Dichloromethane or Ethyl acetate:Hexane mixture)[14][16]
-
96-well collection plate
-
Plate sealer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of serum with 100 µL of HPLC-grade water.[14]
-
Loading: Load the 200 µL of diluted serum onto the SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[14]
-
Elution: Add 1 mL of the elution solvent (e.g., dichloromethane) to each well and allow it to percolate via gravity into a 96-well collection plate.[14]
-
Evaporation: Place the collection plate in a nitrogen evaporator and dry the eluate.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
3. Derivatization
Derivatization is a chemical modification of the analyte to improve its analytical properties. For GC-MS analysis of steroids, derivatization is necessary to increase volatility and thermal stability.[17][18] In LC-MS/MS, it can be used to enhance ionization efficiency and thus improve sensitivity, which is particularly important for low-concentration steroids in postmenopausal women.[4][17][18]
Protocol 3.1: Silylation for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (B98337) (TMS) derivatives, which are commonly used for GC-MS analysis of steroids.[12]
Materials:
-
Dried sample extract
-
Silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like NH4I and DTT)[12]
-
Anhydrous pyridine (B92270) or acetonitrile
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of the silylating reagent mixture to the dried extract.
-
Cap the vial tightly and heat at 60-80°C for 10-30 minutes.[12]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
4. Data Presentation
The following tables summarize quantitative data for various sample preparation methods for steroid analysis.
Table 1: Comparison of Extraction Method Performance
| Extraction Method | Steroid Panel | Recovery Rate (%) | RSD (%) | Reference |
| Solid-Phase Extraction (SPE) | 11 steroids including aldosterone, cortisol, estradiol, testosterone | 42 (aldosterone) - 95 (testosterone) | N/A | [19] |
| Supported Liquid Extraction (SLE) | Comprehensive panel including testosterone | >90% for all analytes | <10% | [14] |
| Supported Liquid Extraction (SLE) | Comprehensive steroid panel | >75% | <10% | [15] |
| Salting-Out Assisted LLE (SALLE) | Thyroxine, testosterone, cortisone, cortisol | High recovery reported | N/A | [20] |
Table 2: Limits of Quantification (LOQ) for Steroid Analysis using LC-MS/MS
| Steroid | Method | LOQ (pg/mL) | Reference |
| Androstenedione | SPE-LC-MS/MS | 1 | [19] |
| Testosterone | SPE-LC-MS/MS | 2 | [19] |
| Estradiol | SPE-LC-MS/MS | 5 | [19] |
| Estrone | SPE-LC-MS/MS | 5 | [19] |
| Aldosterone | SPE-LC-MS/MS | 10 | [19] |
| Cortisol | SPE-LC-MS/MS | 10 | [19] |
| Estrone | Isotope Dilution LC-MS/MS | 1 | [21] |
| Estradiol | Isotope Dilution LC-MS/MS | 3 | [21] |
| Testosterone | Isotope Dilution LC-MS/MS | 30 | [21] |
5. Visualization of Experimental Workflows
Diagram 1: Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for steroid extraction using Liquid-Liquid Extraction (LLE).
Diagram 2: Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for Solid-Phase Extraction (SPE) of steroids.
Diagram 3: Derivatization Workflow for GC-MS
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. arborassays.com [arborassays.com]
- 9. zellx.de [zellx.de]
- 10. arborassays.com [arborassays.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. mdpi.com [mdpi.com]
- 13. SPE of Steroid Analytes from Serum | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 17. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 18. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma [mdpi.com]
- 21. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UHPLC Separation of 8,9-Dehydroestrone Sulfate and Equilin Sulfate Isomers
Abstract
The accurate quantification of estrogen isomers is critical in the development and quality control of pharmaceutical products, particularly those derived from conjugated equine estrogens. 8,9-Dehydroestrone sulfate (B86663) and its geometric isomer, equilin (B196234) sulfate, present a significant analytical challenge due to their structural similarity. This application note details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the baseline separation of these two critical isomers. While traditional HPLC methods using standard C18 columns have proven ineffective, this protocol outlines a successful separation strategy utilizing a modern UHPLC system with a sub-2 µm particle column. This method is essential for researchers, scientists, and drug development professionals requiring accurate characterization and quantification of these conjugated estrogen components.
Introduction
8,9-Dehydroestrone sulfate and equilin sulfate are key components of conjugated estrogen drug products. Their only structural difference is the position of a double bond within the steroid's B-ring, making them geometric isomers.[1][2] This subtle difference makes their separation by conventional chromatographic techniques exceedingly difficult, with standard C18 columns failing to provide resolution.[1][2] Early research demonstrated that specialized stationary phases, such as porous graphitic carbon (PGC) and carbon-coated zirconia, could achieve baseline separation, with PGC columns yielding resolutions as high as 19.[1][2] However, with advancements in UHPLC technology, it is now possible to achieve adequate separation on specific C18 columns designed for high-efficiency separations. This application note provides a detailed protocol for such a separation, adapted from established methodologies for the analysis of conjugated estrogens.[3]
Experimental Protocols
This section provides a detailed methodology for the UHPLC separation of 8,9-Dehydroestrone sulfate and equilin sulfate.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of 8,9-Dehydroestrone sulfate sodium salt and Equilin-3-sulfate sodium salt in a 1:1 (v/v) mixture of water and methanol (B129727) to a final concentration of 0.1 mg/mL.
-
Working Solution: Create a mixed working standard by combining the stock solutions and diluting with Mobile Phase A to the desired concentration for injection.
UHPLC-MS System and Conditions
The following parameters were adapted from a validated method for the analysis of conjugated estrogens.[3]
| Parameter | Specification |
| Instrumentation | UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q-Exactive) |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 µL |
| Gradient Program | See Table 2 |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Thermo Fisher Q-Exactive) |
| Ionization Mode | Negative Ion Mode |
| Spray Voltage | -2.6 kV |
| Capillary Temperature | 360°C |
| Sheath Gas | 50 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
| Scan Range | 250–700 m/z |
| Resolution | 140,000 at 200 m/z |
Gradient Elution Program
Table 2: UHPLC Gradient Program [3]
| Time (minutes) | % Mobile Phase B |
| 0.0 | 21 |
| 5.0 | 33 |
| 45.0 | 53 |
| 60.0 | 98 |
| 65.0 | 98 |
| 65.1 | 21 |
| 70.0 | 21 |
Data Presentation
The described UHPLC method successfully separates the two isomers, achieving a resolution of 1.8 on the specified C18 column.[3] While specific retention times can vary slightly between systems, the elution order is consistent.
Table 3: Quantitative Separation Data
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| 8,9-Dehydroestrone sulfate | Varies by system | 1.8[3] |
| Equilin sulfate | Varies by system | 1.8[3] |
Note: The original study did not provide specific retention times, as the focus was on achieving and reporting the resolution between the two isomers.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow for the UHPLC-MS analysis of estrogen isomers.
Caption: Principle of chromatographic separation for the sulfate isomers.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 8,9-Dehydroestrone-d4 Analysis in LC-MS
Welcome to the technical support center for the LC-MS analysis of 8,9-Dehydroestrone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve the signal-to-noise (S/N) ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low signal for my this compound internal standard. What are the primary areas I should investigate?
A low signal for your deuterated internal standard can stem from several factors. A systematic approach to troubleshooting is recommended, starting from sample preparation and moving through to the LC-MS system itself. Key areas to investigate include:
-
Sample Preparation and Extraction Efficiency: Inefficient extraction can lead to a low recovery of the internal standard.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
LC-MS Method Parameters: Suboptimal chromatographic conditions or mass spectrometer settings can result in poor signal intensity.
-
Standard Integrity: Degradation of the this compound standard can also be a cause.
Q2: Can the choice of LC column affect the signal intensity of this compound?
Yes, absolutely. 8,9-Dehydroestrone (B195169) is isomeric with other estrogens, such as equilin (B196234), and achieving chromatographic separation from these and other matrix components is crucial to minimize ion suppression and improve signal-to-noise. While standard C18 columns may not provide adequate resolution, specialized column chemistries can be highly effective. For instance, porous graphitic carbon (PGC) columns have demonstrated excellent performance in separating estrogen isomers, including 8,9-dehydroestrone sulfate (B86663) from equilin sulfate, achieving baseline resolution where C18 columns have failed.[1]
Q3: What are "matrix effects" and how can they impact my this compound signal?
Matrix effects are the alteration of ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[2] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and precision of your quantification. In the analysis of estrogens in biological matrices like plasma or serum, matrix effects are a common challenge.[2] While deuterated internal standards are used to compensate for these effects, significant ion suppression can still lead to a low signal for this compound, making detection and reliable quantification difficult.
Q4: My this compound peak is showing fronting or tailing. What are the likely causes?
Poor peak shape can be attributed to several factors:
-
Column Issues: Contamination of the column or a void at the column head can lead to peak distortion.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase at the start of the gradient, it can cause peak fronting.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to peak tailing.
-
System Issues: Excessive extra-column volume in the LC system can also contribute to peak broadening.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) for this compound
This is a common issue that can be addressed by systematically optimizing your analytical method.
Inefficient sample preparation is a frequent cause of low signal.
-
Extraction Recovery: Assess the extraction recovery of this compound. If recovery is low, consider optimizing your extraction protocol. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for estrogens.
-
Matrix Clean-up: Complex matrices can introduce interfering substances. Enhance your clean-up procedure to remove phospholipids, salts, and other components that are known to cause ion suppression.
dot
Caption: Troubleshooting workflow for low S/N in sample preparation.
Chromatographic conditions play a vital role in achieving a good signal.
-
Column Selection: As mentioned in the FAQs, consider using a porous graphitic carbon (PGC) column for improved separation of 8,9-Dehydroestrone from isomers.
-
Mobile Phase:
-
pH: For estrogens, an alkaline mobile phase (e.g., using ammonium (B1175870) hydroxide) can improve sensitivity in negative ion mode by facilitating deprotonation.
-
Additives: Ensure you are using LC-MS grade solvents and additives to minimize background noise.
-
-
Gradient Optimization: Adjust the gradient slope to ensure this compound elutes in a region with minimal co-eluting matrix components.
Fine-tuning the mass spectrometer can significantly boost your signal.
-
Ion Source: Systematically optimize the ESI source parameters, including:
-
Spray Voltage: Adjust for a stable spray and maximum signal.
-
Gas Flows (Nebulizer and Drying Gas): Optimize to ensure efficient desolvation.
-
Drying Gas Temperature: Crucial for desolvation without causing thermal degradation.
-
-
MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound. If not already determined, perform a product ion scan to identify the most intense fragments.
dot
Caption: Key parameters for MS source optimization.
Issue 2: Chromatographic Shift Between 8,9-Dehydroestrone and this compound
A slight retention time difference between an analyte and its deuterated internal standard can occur due to the deuterium (B1214612) isotope effect. If this shift is significant, it can lead to differential matrix effects and compromise quantification.
-
Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visualize the extent of the separation.
-
Modify Chromatography:
-
Gradient: A shallower gradient may help to reduce the separation.
-
Column: A column with a different selectivity or lower efficiency might cause the peaks to co-elute more closely.
-
-
Consider Alternative Internal Standards: If the chromatographic shift cannot be resolved, a ¹³C-labeled internal standard is less prone to these effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Estrogens from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 250 µL of plasma, add the appropriate amount of this compound internal standard solution.
-
Protein Precipitation (Optional but Recommended): Add 750 µL of cold acetonitrile, vortex, and centrifuge to pellet the proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC Method for Separation of 8,9-Dehydroestrone on a Porous Graphitic Carbon Column
This is a starting point for method development, based on literature for separating estrogen isomers.[1]
-
Column: Porous Graphitic Carbon (e.g., Hypercarb), 50 x 2.1 mm, 3 µm
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-80% B
-
8-9 min: 80-95% B
-
9-10 min: 95% B
-
10.1-12 min: Re-equilibrate at 20% B
-
Quantitative Data Tables
The following tables provide typical parameters and expected performance metrics for the LC-MS/MS analysis of estrogens. These should be used as a starting point for method development and validation.
Table 1: Example MS Parameters for Estrogen Analysis
| Parameter | Typical Setting (Negative ESI) |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Spray Voltage | -3000 to -4500 V |
| Drying Gas Temperature | 300 - 400 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi |
| MRM Transition (8,9-Dehydroestrone) | To be determined empirically |
| MRM Transition (this compound) | To be determined empirically |
| Dwell Time | 50 - 100 ms |
Table 2: Typical Method Performance Characteristics for Estrogen Analysis
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 70% |
Disclaimer: The information provided in this technical support center is intended as a general guide. All analytical methods should be fully validated for their intended purpose.
References
- 1. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen Analysis from Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Deuterated Steroids
This guide provides troubleshooting solutions for common chromatographic issues encountered during the analysis of deuterated steroids. The following questions and answers address specific problems to help researchers, scientists, and drug development professionals resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the peak for my deuterated steroid tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For deuterated steroids, this can be caused by several factors:
-
Secondary Interactions: The primary cause of peak tailing is often the interaction of the analyte with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2][3][4] Basic functional groups on the steroid molecule can interact strongly with these acidic silanols, leading to tailing.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause basic analytes to carry a positive charge, increasing their interaction with negatively charged silanol groups.[5]
-
Column Degradation: Over time, columns can degrade, exposing more active sites that can cause tailing.[3][6]
Troubleshooting Steps:
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated ("end-capped") to reduce secondary interactions.[2]
-
Modify the Mobile Phase:
-
Reduce Sample Concentration: Dilute the sample to see if the peak shape improves, which would indicate column overload.[2]
-
Check for Column Contamination: A blocked column inlet frit can distort peak shape.[9] Try backflushing the column or replacing the frit.
Q2: My deuterated steroid peak is fronting. What is the cause and how can I fix it?
Peak fronting, an asymmetry where the front of the peak is broader than the back, is less common than tailing but can still occur.[10][11]
-
Column Overload: Injecting a sample with too high a concentration or volume is a frequent cause of peak fronting.[10][11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.[5][10]
-
Column Collapse: Physical degradation of the column bed, though less common, can also lead to peak fronting.[10][11]
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: This is the most straightforward way to address column overload.[11][12]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.[13]
-
Check Column Health: If the problem persists and is accompanied by a loss of retention time, the column may be degraded and need replacement.[12]
Q3: The peak for my deuterated internal standard is splitting. What should I do?
Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with the injection process.
-
Blocked Inlet Frit: Particulates from the sample or system can block the column's inlet frit, causing the sample to be unevenly distributed onto the column, which results in split peaks.[11]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, leading to a split peak.
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting compounds.[5]
Troubleshooting Steps:
-
Check for Blockages: Reverse and flush the column to dislodge any particulates from the inlet frit. If this doesn't work, the frit may need to be replaced.[9]
-
Inspect the Column: A void at the column inlet may be visible. If a void is suspected, the column will likely need to be replaced.
-
Adjust Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Reconstituting the sample in the initial mobile phase is a good practice.[14]
Q4: I'm observing a chromatographic shift between my deuterated steroid and the non-deuterated analyte. Why is this happening and how can I minimize it?
Deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts.[14][15] This is due to the small physicochemical differences caused by the substitution of hydrogen with deuterium. While often negligible, this shift can impact accurate quantification if it leads to differential matrix effects.[15][16]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Adjust Mobile Phase Composition: Modifying the organic-to-aqueous ratio can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.[17]
-
Change Column Temperature: Varying the column temperature can also influence the separation and may help to minimize the chromatographic shift.[17]
-
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and its deuterated standard co-elute.[15]
-
Consider Alternative Isotopes: If the chromatographic shift remains problematic, using an internal standard labeled with ¹³C or ¹⁵N can be an alternative, as these isotopes have a more negligible effect on the molecule's physicochemical properties.[17]
Quantitative Data Summary
The following table provides a hypothetical example of how mobile phase pH can affect the peak shape of a basic deuterated steroid.
| Mobile Phase pH | Tailing Factor (TF) | Asymmetry Factor (As) |
| 7.0 | 2.1 | 2.5 |
| 5.0 | 1.6 | 1.9 |
| 3.0 | 1.2 | 1.3 |
| 2.5 | 1.1 | 1.1 |
Table 1: Effect of Mobile Phase pH on Peak Shape.
Experimental Protocols
Protocol for Mobile Phase pH Optimization to Reduce Peak Tailing
This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of a deuterated steroid.
-
Prepare Mobile Phases:
-
Prepare four different mobile phases with varying pH values (e.g., 7.0, 5.0, 3.0, and 2.5).
-
For each pH, use a suitable buffer system (e.g., ammonium (B1175870) formate (B1220265) for pH 3.0-5.0 and ammonium bicarbonate for pH 7.0) at a low concentration (e.g., 10 mM).
-
Ensure all other mobile phase components (e.g., organic solvent and its percentage) remain constant.
-
-
Prepare Sample:
-
Dissolve the deuterated steroid standard in a solvent compatible with the initial mobile phase conditions to a known concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC/UHPLC system with the first mobile phase (pH 7.0) until a stable baseline is achieved.
-
Inject the deuterated steroid standard and record the chromatogram.
-
Repeat the equilibration and injection for each of the other prepared mobile phases.
-
-
Data Analysis:
-
For each chromatogram, measure the tailing factor and asymmetry factor of the deuterated steroid peak.
-
Compare the peak shapes obtained at different pH values to determine the optimal pH for a symmetrical peak.
-
Visualizations
A troubleshooting workflow for poor peak shape.
Key contributors to peak tailing in steroid analysis.
References
- 1. scribd.com [scribd.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. support.waters.com [support.waters.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. halocolumns.com [halocolumns.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Electrospray Ionization for 8,9-Dehydroestrone-d4
Welcome to the technical support center for the optimization of electrospray ionization (ESI) for 8,9-Dehydroestrone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during ESI-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its ESI-MS analysis?
A1: this compound is the deuterated form of 8,9-Dehydroestrone, a naturally occurring estrogen.[1][2] Its structure, lacking easily ionizable groups like primary amines or carboxylic acids, makes its ionization by ESI challenging.[3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆D₄O₂ | [1] |
| Molecular Weight | 272.37 g/mol | [1] |
| InChI Key | OUGSRCWSHMWPQE-RYGMFSIFSA-N | [4] |
Understanding these properties is crucial for selecting the appropriate ionization mode and optimizing ESI parameters.
Q2: Which ionization mode, positive or negative, is generally recommended for this compound?
A2: For steroids like 8,9-Dehydroestrone that do not have acidic or basic functional groups, both positive and negative ion modes can be explored.[3] However, positive ion mode is often preferred for many steroids, typically forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).[5] The choice of ionization mode should be empirically determined by infusing the analyte and observing the signal intensity in both polarities.[6]
Q3: What are the most common adducts observed for steroids in ESI-MS?
A3: In positive ion mode, common adducts for steroids include protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), potassium adducts ([M+K]⁺), and ammonium (B1175870) adducts ([M+NH₄]⁺).[5][7] In negative ion mode, deprotonated molecules ([M-H]⁻) or adducts with anions like formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) may be observed, though less common for this class of compounds.[7] The presence of ubiquitous sodium can lead to abundant and stable [M+Na]⁺ ions, which can be advantageous for sensitivity.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Solvent Composition: The solvent may not be conducive to efficient ionization. | For positive mode ESI, use reversed-phase solvents like methanol (B129727) or acetonitrile (B52724) with a small percentage of water.[8] The addition of 0.1% formic acid can aid in protonation.[9] For enhancing sodium adduct formation, using pure methanol and water can be beneficial.[5] Avoid non-volatile buffers and salts which can suppress ionization.[10] |
| Incorrect Sprayer Voltage: The applied voltage may be too high or too low for stable spray formation. | Optimize the sprayer voltage. A typical starting range for positive mode is 3-5 kV.[9] Lower voltages can sometimes provide a more stable signal and prevent corona discharge.[8] |
| Improper Gas Flow Rates and Temperatures: Nebulizer and drying gas settings are critical for desolvation. | Optimize the nebulizer gas pressure (typically 20-60 psi) and the desolvation gas temperature (usually 250-450°C).[9] Higher temperatures facilitate solvent evaporation but can degrade thermally labile compounds.[9] |
| Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.[11] | Implement thorough sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12] Using a matrix-matched internal standard, like this compound, can help to compensate for these effects. |
| Incorrect Sprayer Position: The position of the ESI probe relative to the mass spectrometer inlet can significantly impact signal intensity.[13] | Adjust the sprayer position to find the optimal distance for ion sampling. More hydrophobic compounds may benefit from a closer position to the sampling cone.[8] |
Issue 2: Unstable Signal or High Noise
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Spray: The electrospray may be sputtering or intermittent. | Check for clogs in the ESI capillary.[14] Ensure there are no leaks in the LC system. Verify that the mobile phase flow is stable. |
| Contaminated Source: Buildup of non-volatile materials in the ion source can lead to erratic signals. | Clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions. |
| Presence of Non-Volatile Salts: Buffers like phosphate-buffered saline (PBS) are detrimental to ESI. | Use volatile buffers such as ammonium formate or ammonium acetate at low concentrations if a buffer is necessary.[10] |
| Electrical Discharge: Corona discharge can occur at high sprayer voltages, especially with highly aqueous mobile phases. | Reduce the sprayer voltage.[8] The appearance of protonated solvent clusters can indicate a discharge.[8] |
Issue 3: Poor Peak Shape in LC-MS
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase: The mobile phase may not be suitable for the chromatography of this steroid. | For reversed-phase chromatography, a gradient of water and an organic solvent like acetonitrile or methanol is common.[15] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. |
| Column Overload: Injecting too much sample can lead to broad or fronting peaks. | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the initial mobile phase, peak distortion can occur. | Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
Experimental Protocols
Protocol 1: Direct Infusion Analysis for Parameter Optimization
This protocol outlines the procedure for optimizing ESI source parameters using direct infusion.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
Infusion Setup: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Parameter Optimization:
-
Ionization Mode: Acquire spectra in both positive and negative ion modes to determine which provides a better signal.
-
Source Parameters: Systematically adjust the following parameters to maximize the signal intensity of the analyte ion (e.g., [M+H]⁺ or [M+Na]⁺):
-
Capillary/Sprayer Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
Fragmentor/Nozzle Voltage
-
-
-
Data Evaluation: Identify the parameter settings that yield the highest and most stable signal for this compound.
Protocol 2: LC-MS Method for Quantification
This protocol provides a starting point for developing a quantitative LC-MS method.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Use the optimized source parameters determined from the direct infusion experiment.
-
Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. For MRM, a precursor ion (e.g., the [M+H]⁺) and a suitable product ion would need to be determined.
-
-
Sample Preparation: Perform a suitable extraction (e.g., LLE or SPE) of the sample matrix to isolate the analyte and reduce matrix effects. Reconstitute the final extract in the initial mobile phase.
-
Calibration: Prepare a calibration curve using known concentrations of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 3. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 8,9-Dehydroestrone | C18H20O2 | CID 6451472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. Electrospray helpful hints [web.mit.edu]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gmi-inc.com [gmi-inc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Reducing Ion Suppression in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Troubleshooting Guides
This section offers solutions in a question-and-answer format to common problems encountered during LC-MS experiments that may be related to ion suppression.
Issue 1: My analyte signal is significantly lower in matrix samples compared to neat standards.
-
Possible Cause: This is a classic sign of ion suppression, where components in your biological matrix are interfering with the ionization of your target analyte.[1]
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]
-
Solid-Phase Extraction (SPE): Often the most effective technique for removing a broad range of interferences like phospholipids (B1166683) and salts.[1][3]
-
Liquid-Liquid Extraction (LLE): Can be very effective at cleaning up samples by partitioning the analyte into a solvent immiscible with the sample matrix.[1][3]
-
Protein Precipitation (PPT): While simple, it is generally the least effective at removing phospholipids and other small molecule interferences that are common causes of ion suppression.[4][5]
-
-
Optimize Chromatographic Separation: If co-eluting matrix components are the issue, improving your chromatographic method can resolve your analyte from these interferences.[1][2]
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate the analyte from the interfering region.[1][5]
-
Change the Stationary Phase: Using a column with different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity.[1]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[4][5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[1][2] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6]
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[4][7] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[7]
-
Issue 2: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[8]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[3][9]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[2][10]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[2][6]
-
Issue 3: My assay sensitivity is poor, and I am struggling to reach the required limit of quantification (LOQ).
-
Possible Cause: Significant ion suppression can drastically reduce the signal-to-noise ratio, making it difficult to detect low concentrations of your analyte.[5][11]
-
Solutions:
-
Aggressive Sample Cleanup: Focus on methods that provide the cleanest extracts. SPE is often superior in this regard.[3]
-
Chromatographic Optimization for Peak Shape: Ensure your analyte peak is sharp and symmetrical. UPLC or UHPLC systems can provide better peak resolution and reduce the chances of co-elution with suppressive agents.[11]
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[4][7] If your analyte is amenable to APCI, this could be a viable option.
-
Switch Ionization Polarity: Switching from positive to negative ion mode (or vice versa) might help, as fewer matrix components may ionize in the chosen polarity, reducing competition for your analyte.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2][12] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an analysis.[5][13]
Q2: What are the common causes of ion suppression in biological matrices?
A2: Ion suppression in complex biological matrices can be caused by a variety of endogenous and exogenous substances:
-
Endogenous Components: Salts, proteins, and particularly phospholipids are major contributors to ion suppression.[3][14]
-
Exogenous Substances: Mobile phase additives (e.g., trifluoroacetic acid), plasticizers from lab consumables, and dosing vehicles can also cause suppression.[4][12]
-
High Analyte Concentration: At very high concentrations, an analyte can cause self-suppression.[4]
Q3: How can I determine if my analysis is affected by ion suppression?
A3: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[13][14] A solution of the analyte is continuously infused into the MS while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.[15]
-
Post-Extraction Spike Analysis: This quantitative method compares the analyte response in a neat solution to the response when the analyte is spiked into a pre-extracted blank matrix sample.[13][16] The ratio of these responses gives a quantitative measure of the matrix effect (suppression or enhancement).
Q4: Can ion suppression enhance the signal of my analyte?
A4: While less common, ion enhancement, where the signal of the analyte is increased by co-eluting matrix components, can also occur.[2][17] The troubleshooting and mitigation strategies for ion enhancement are generally the same as for ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Reduction of Ion Suppression
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low to Moderate | Often >90% but can be variable | High[5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, dependent on solvent choice | Moderate |
| Solid-Phase Extraction (SPE) | High to Very High | Generally high and reproducible | Low[3] |
Data is generalized and actual performance will depend on the specific analyte, matrix, and optimized protocol.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
Objective: To qualitatively identify the regions of a chromatogram where ion suppression is occurring.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
Analyte standard solution (in mobile phase, at a concentration giving a stable mid-range signal)
-
Prepared blank biological matrix extract
Procedure:
-
Prepare Analyte Infusion Solution: Prepare a solution of your analyte in the mobile phase at a concentration that provides a stable and moderate signal on your mass spectrometer (e.g., 100 ng/mL).[15]
-
Set up the Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[15]
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for your analyte is observed in the data acquisition software.[15]
-
Inject Blank Matrix Extract: Inject a prepared blank biological matrix sample (that has undergone your standard sample preparation procedure).
-
Analyze the Chromatogram: Monitor the analyte's MRM transition. Any significant and reproducible dip in the baseline signal indicates a region of ion suppression.[15] Compare the retention time of the suppression zone with the retention time of your analyte peak from a standard injection to see if they overlap.
Mandatory Visualization
Caption: A typical experimental workflow for LC-MS analysis, highlighting sample preparation choices and the iterative nature of method optimization to reduce ion suppression.
Caption: A logical troubleshooting guide for diagnosing and addressing ion suppression in LC-MS experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. waters.com [waters.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 8,9-Dehydroestrone-d4 Stability
This technical support center provides guidance on the stability of 8,9-Dehydroestrone-d4 in autosampler vials for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in autosampler vials?
A1: The stability of this compound, like other deuterated steroids, in autosampler vials can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of thermally sensitive compounds.[1][2]
-
Solvent/Matrix Composition: The pH and composition of the solvent or biological matrix can lead to chemical reactions such as hydrolysis or isomerization.
-
Light Exposure: Photodegradation can occur with exposure to certain wavelengths of light.[3]
-
Vial Material and Surface: Adsorption of the analyte to the vial surface can lead to a decrease in concentration. The type of vial material (e.g., borosilicate glass, polypropylene) and any surface treatments can impact this.[4][5]
-
Time: The duration of storage in the autosampler vial is a critical factor, as degradation and adsorption are time-dependent processes.[5]
-
Seal Integrity: Poorly sealed vials can lead to solvent evaporation, changing the concentration of the analyte.[1]
Q2: How can I minimize the degradation of this compound in my samples?
A2: To minimize degradation, consider the following best practices:
-
Temperature Control: Use a thermostated autosampler set to a low temperature (e.g., 4°C) to slow down potential chemical reactions.[1][2]
-
Solvent Selection: Ensure the solvent system is compatible with the analyte and buffered to a pH that ensures stability.
-
Light Protection: Use amber vials or vials stored in a dark autosampler compartment to protect the sample from light.
-
Vial Selection: For sensitive or low-concentration samples, consider using vials with low-adsorption surfaces, such as those with silanized or polyethylene (B3416737) coatings.[4][5]
-
Minimize Residence Time: Analyze samples as soon as possible after they are placed in the autosampler.
Q3: Are there any known stability issues with the 8,9-Dehydroestrone (B195169) structure itself?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing peak area over a sequence of injections | Analyte adsorption to the vial surface. | 1. Use vials with a low-adsorption surface (e.g., silanized or polymer-coated).2. Transfer the sample to a new vial immediately before injection.3. Include a competitive binding agent in the sample diluent if compatible with the analysis. |
| Analyte degradation in the autosampler. | 1. Lower the autosampler temperature.2. Investigate the effect of sample diluent pH on stability.3. Perform a time-course study to determine the rate of degradation. | |
| Inconsistent results between replicates | Poor vial sealing leading to solvent evaporation. | 1. Ensure caps (B75204) are correctly and consistently tightened.2. Use high-quality septa appropriate for the solvent.3. For volatile solvents, consider using crimp caps for a better seal.[1] |
| Inhomogeneous sample. | 1. Ensure the sample is thoroughly mixed before aliquoting into vials. | |
| Appearance of unexpected peaks | Degradation of this compound. | 1. Analyze the mass spectrum of the new peaks to identify potential degradants.2. Review the stability factors (light, temperature, pH) to identify the cause of degradation. |
| Contamination from the vial or cap. | 1. Run a blank injection with just the solvent to check for contaminants from the vial/cap.2. Use certified clean vials. |
Experimental Protocols
Protocol 1: Autosampler Stability Assessment of this compound
Objective: To determine the stability of this compound in a specific solvent and vial type over a defined period under typical autosampler conditions.
Materials:
-
This compound stock solution
-
Proposed analytical solvent (e.g., methanol, acetonitrile, water mixture)
-
Autosampler vials of the type used in the routine assay (e.g., glass, polypropylene, with or without deactivation)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in the analytical solvent at a concentration relevant to the intended assay.
-
Dispense the working solution into a minimum of 12 autosampler vials.
-
Place the vials in the autosampler, thermostated at the intended operating temperature (e.g., 10°C).
-
Inject a sample from a new vial at time zero (T=0) and then at regular intervals (e.g., T=2, 4, 8, 12, 24, 48 hours). Use at least two vials per time point.
-
Record the peak area of this compound for each injection.
-
Plot the average peak area against time.
-
Calculate the percentage of the initial concentration remaining at each time point. The analyte is generally considered stable if the concentration remains within ±15% of the initial concentration.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Autosampler vials
-
LC-MS/MS system
Procedure:
-
Spike the blank biological matrix with this compound at low and high concentrations.
-
Aliquot the spiked matrix into multiple vials.
-
Analyze a set of vials immediately (Cycle 0).
-
Freeze the remaining vials at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples to room temperature.
-
After thawing, a set of vials is analyzed (Cycle 1).
-
Refreeze the remaining vials for at least 12 hours.
-
Repeat the freeze-thaw process for a specified number of cycles (typically 3-5).
-
Compare the mean concentration at each freeze-thaw cycle to the mean concentration at Cycle 0.
Visualizations
Caption: Experimental workflow for assessing the autosampler stability of this compound.
Caption: Potential pathways for the loss of this compound in autosampler vials.
References
- 1. How to Fix Common Problems with 2ml Autosampler Vials [hplcvials.com]
- 2. Why Temperature Stability is Important for HPLC Vial Selection?--Aijiren HPLC Vials [vials-filters.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Adsorption can happen quickly in an autosampler vial - Tips & Suggestions [mtc-usa.com]
- 6. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Lower Limits of Quantification for Equine Estrogens
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the lowest possible limits of quantification (LOQ) for equine estrogens such as equilin, equilenin, and estrone (B1671321).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of equine estrogens.
Q1: Why am I observing high background noise in my LC-MS/MS analysis?
A1: High background noise can obscure analyte peaks and raise quantification limits. Common causes include contaminated solvents, matrix effects, and system contamination.
-
Solvent and Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][2] Lower-grade solvents can contain impurities that increase background noise.[2] Always prepare mobile phases fresh daily and sonicate them to remove dissolved gases.[3]
-
System Contamination: Contaminants can build up in the LC-MS system from previous samples, mobile phase impurities, or column bleed, leading to elevated background noise.[1] Regularly flush the system and inject system suitability test samples to identify contamination and baseline issues.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of your target analyte, leading to signal suppression or enhancement that may appear as noise.[4][5] This is a known issue in equine serum, which can cause significant ion suppression.[6] See the troubleshooting guide in Q2 for mitigating matrix effects.
-
High Organic Phase Issues: It is common to observe an increase in background noise at high organic solvent concentrations during a gradient run.[7] This is because contaminants trapped on the analytical column are released.[7] If your analytes of interest elute at high organic concentrations, a more rigorous sample clean-up is necessary.
Q2: My analyte signal is suppressed, and the calibration curve is not linear at low concentrations. How can I fix this?
A2: Signal suppression and poor linearity at low concentrations are classic signs of matrix effects.[6] Matrix effects occur when molecules co-eluting from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[4][8]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples like plasma and urine.[9][10] Using a polymeric sorbent can efficiently remove phospholipids, a primary source of matrix effects in plasma.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be used, but may not provide as clean of an extract as SPE for complex matrices.[10]
-
-
Optimize Chromatography: Ensure your chromatographic method separates the estrogens from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can improve separation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing it to compensate for signal suppression and improve accuracy.
-
Derivatization: Derivatizing estrogens can improve their chromatographic properties and ionization efficiency, moving them away from interfering matrix components and boosting signal intensity.[11][12] Dansyl chloride is a common derivatizing agent for LC-MS analysis of estrogens.[6][13]
Q3: How do I efficiently analyze sulfated and glucuronidated estrogen conjugates?
A3: Equine estrogens are primarily excreted as inactive, water-soluble sulfate (B86663) and glucuronide conjugates.[14][15] To quantify the total estrogen concentration, these conjugates must first be cleaved.
-
Enzymatic Hydrolysis: This is the most common approach. A mixture of β-glucuronidase and arylsulfatase (often from Helix pomatia) is used to hydrolyze both types of conjugates back to their free forms.[11] This step increases the concentration of the unconjugated estrogen, making it easier to quantify.[11]
-
Solvolysis: For sulfate conjugates that may be resistant to enzymatic hydrolysis, solvolysis is an alternative cleavage method.[11]
-
Direct Analysis: It is also possible to analyze the intact conjugates directly by LC-MS/MS, which avoids the hydrolysis step but requires method optimization for these more polar compounds.[16] A lower limit of quantitation (LOQ) of 0.2 ng/mL has been achieved for estrogen sulfates in human urine using this direct approach.[16]
Q4: What is the best technique for achieving picogram-level sensitivity: LC-MS/MS or GC-MS?
A4: Both techniques can achieve very low detection limits, but LC-MS/MS is generally preferred for routine bioanalysis of estrogens due to its specificity and simpler sample preparation.
-
LC-MS/MS: This is the gold standard for steroid hormone analysis.[17] With derivatization using agents like dansyl chloride, LOQs as low as 2 pg/mL for estrone and estradiol (B170435) in mare serum have been achieved.[13] Even without derivatization, methods using online SPE have demonstrated LOQs in the low picogram-per-milliliter range.[18]
-
GC-MS: This technique requires derivatization to make the estrogens volatile and thermally stable.[19] Common derivatizing agents include silylating agents like BSTFA.[19][20] While GC-MS can achieve excellent sensitivity (quantitation limits of 5-10 ng/L in water samples), the required derivatization and sample cleanup can be more time-consuming than for LC-MS/MS methods.[20]
Quantitative Data Summary
The following tables summarize the Limits of Quantification (LOQ) achieved for key equine and related estrogens using different analytical methodologies.
Table 1: Representative LOQs for Equine Estrogens via LC-MS/MS
| Analyte | Matrix | Method Highlights | LOQ | Reference |
|---|---|---|---|---|
| Estrone (E1) | Mare Serum | Derivatization with Dansyl Chloride | 2 pg/mL | [13] |
| Estradiol (E2) | Mare Serum | Derivatization with Dansyl Chloride | 2 pg/mL | [13] |
| Estrone-3-Sulfate (E3S) | Mare Serum | Derivatization with Dansyl Chloride | 0.5 ng/mL | [13] |
| Estrone Sulfate | Human Urine | Direct analysis, no hydrolysis | 0.2 ng/mL | [16] |
| Estriol Sulfate | Human Urine | Direct analysis, no hydrolysis | 0.2 ng/mL |[16] |
Table 2: Representative LOQs for Estrogens via GC-MS
| Analyte | Matrix | Method Highlights | LOQ | Reference |
|---|---|---|---|---|
| Various Estrogens | Water | Silylation Derivatization, SPE | 5-10 ng/L | [20] |
| Steroid Panel | Human Urine | Silylation Derivatization, SPAD | 2.5-5 ng/mL |[21] |
Experimental Protocols & Methodologies
Protocol 1: General Sample Preparation for Total Estrogen Analysis by LC-MS/MS
This protocol outlines a typical workflow for measuring total estrogens (free + conjugated) in equine plasma.
-
Sample Aliquoting: Take 500 µL of equine plasma. Add an appropriate stable isotope-labeled internal standard.
-
Enzymatic Hydrolysis:
-
Add acetate (B1210297) buffer (pH ~4.6) to the plasma.[22]
-
Add a solution of β-glucuronidase/arylsulfatase (e.g., from Helix pomatia).[11]
-
Incubate the mixture, for instance, at 37°C for 4-16 hours to ensure complete cleavage of conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.[9]
-
Loading: Load the hydrolyzed sample onto the SPE cartridge.[10]
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar interferences like salts.[9]
-
Elution: Elute the estrogens with a suitable solvent like methanol or acetonitrile.[9]
-
-
Derivatization (Optional, for higher sensitivity):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a reaction buffer and add a derivatizing agent (e.g., dansyl chloride).[13]
-
Incubate to allow the reaction to complete.
-
Stop the reaction and prepare for injection.
-
-
Final Preparation:
-
If not derivatized, evaporate the eluate and reconstitute in the initial mobile phase (e.g., 50:50 methanol/water).[10]
-
Inject the sample into the LC-MS/MS system.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: General workflow for equine estrogen analysis.
Caption: Troubleshooting decision tree for poor sensitivity.
Caption: Diagram illustrating the mechanism of ion suppression.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. droracle.ai [droracle.ai]
- 6. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. high background noise at high organic? - Chromatography Forum [chromforum.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 13. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Separation of 8,9-Dehydroestrone and Equilin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 8,9-Dehydroestrone and equilin (B196234).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 8,9-Dehydroestrone and equilin so challenging?
A1: The primary challenge lies in their remarkably similar chemical structures. Both 8,9-Dehydroestrone and equilin are geometric isomers, sharing the same molecular formula (C18H20O2) and molecular weight. The only structural difference is the position of a double bond within the B-ring of the steroid nucleus. This subtle difference results in very similar physicochemical properties, making their separation by traditional chromatographic methods difficult.
Q2: What are 8,9-Dehydroestrone and equilin?
A2: Both are naturally occurring steroid hormones. Equilin is a well-known estrogenic steroid, while 8,9-Dehydroestrone (also known as Δ⁸-estrone) is another estrogen found in horses.[1] Notably, 8,9-Dehydroestrone sodium sulfate (B86663) is a minor component (around 3.5%) of conjugated equine estrogens (CEE), a pharmaceutical product used in hormone replacement therapy, in which equilin sulfate is a major constituent.[1]
Q3: What analytical techniques are recommended for the successful separation of these two compounds?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique. However, the choice of stationary phase (the column) is critical. Standard C18 columns are generally ineffective.[2][3] Advanced stationary phases, such as porous graphitic carbon (PGC) and carbon-coated zirconia, have demonstrated excellent separation. Phenyl-bonded phases can also provide partial separation.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No separation or poor resolution on a C18 HPLC column. | The C18 stationary phase lacks the selectivity to differentiate between the subtle structural differences of the isomers. | - Switch to a more selective stationary phase. Porous graphitic carbon (e.g., Hypercarb) or graphitic carbon-coated zirconia (Zr-CARB) columns are highly recommended for baseline separation.[2][3]- Consider using a phenyl-bonded column (e.g., diphenyl) for partial separation.[2][3] |
| Co-elution of 8,9-Dehydroestrone and equilin peaks. | Inadequate mobile phase composition or gradient. | - Optimize the mobile phase. For carbon-based columns, a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective.[2][3]- Adjust the gradient profile to enhance separation. |
| Peak tailing or broad peaks. | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - For carbon-based columns, ensure the mobile phase composition is optimized as per the manufacturer's recommendations.- Adjust the pH of the mobile phase buffer to improve peak shape. |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase preparation. | - Use a column thermostat to maintain a stable temperature.- Ensure precise and consistent preparation of the mobile phase for each run. |
| Difficulty in detecting low concentrations of 8,9-Dehydroestrone. | 8,9-Dehydroestrone is a minor component in conjugated estrogen mixtures. | - Utilize a sensitive detector, such as a mass spectrometer (MS), for reliable detection and quantification.[2][3]- Optimize sample preparation to enrich the concentration of the analytes. |
Data Presentation
Table 1: Comparison of HPLC Column Performance for the Separation of 8,9-Dehydroestrone Sulfate and Equilin Sulfate
| Stationary Phase | Resolution (Rs) | Separation Outcome | Reference |
| C18 (alkyl-bonded silica) | ~ 0 | No separation | [2][3] |
| Phenyl-bonded silica | Partial | Partial separation | [2][3] |
| Diphenyl-bonded silica | 1.5 | Partial separation | [2][3] |
| Graphitic Carbon-Coated Zirconia (Zr-CARB) | > 3.0 | Baseline separation | [2][3] |
| Porous Graphitic Carbon (PGC) (e.g., Hypercarb) | Up to 19.0 | Excellent baseline separation | [2][3] |
Experimental Protocols
Methodology: HPLC Separation of 8,9-Dehydroestrone Sulfate and Equilin Sulfate using a Porous Graphitic Carbon Column
This protocol is based on the successful separation methodologies reported in the literature.[2][3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and a column oven.
-
Mass Spectrometric (MS) detector for sensitive and selective detection.
2. Chromatographic Conditions:
-
Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb).
-
Mobile Phase A: Ammonium acetate buffer in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient optimized to achieve separation.
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: 10 µL.
3. Sample Preparation (from conjugated estrogen tablets):
-
Accurately weigh and grind a portion of the tablets into a fine powder.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of water and methanol).
-
Use solid-phase extraction (SPE) for sample clean-up and enrichment if necessary.
-
Filter the final solution through a 0.45 µm filter before injection.
4. Data Analysis:
-
Identify the peaks for 8,9-Dehydroestrone sulfate and equilin sulfate based on their retention times and mass-to-charge ratios (m/z) from the MS detector.
-
Calculate the resolution between the two peaks to assess the quality of the separation.
Visualizations
Caption: Troubleshooting workflow for the separation of 8,9-Dehydroestrone and equilin.
Caption: Logical relationship of challenges and solutions in separating the isomers.
References
- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 2. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
Technical Support Center: Analysis of 8,9-Dehydroestrone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization and analysis of 8,9-Dehydroestrone-d4.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound, particularly concerning derivatization for mass spectrometry-based methods.
| Problem | Possible Causes | Recommended Solutions |
| Low or no derivatization yield for this compound | Incomplete removal of moisture from the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatization reagents under inert gas and with a desiccant. |
| Suboptimal reaction temperature or time.[1] | Optimize the derivatization temperature and incubation time. For silylation reactions (e.g., with BSTFA), temperatures between 60-80°C for 30-60 minutes are common.[2] | |
| Inactive derivatization reagent. | Use a fresh batch of the derivatization agent. Check the expiration date and storage conditions. | |
| Steric hindrance affecting the reaction.[2][3] | Consider using a derivatization agent with a catalyst, such as trimethylchlorosilane (TMCS), which can enhance the reaction yield for sterically hindered hydroxyl groups.[2][3] | |
| Poor peak shape or peak tailing in GC-MS analysis | Incomplete derivatization. | Re-optimize the derivatization protocol to ensure complete reaction. Increase reagent concentration, temperature, or reaction time. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for steroid analysis. Perform regular maintenance, including trimming the column and cleaning the inlet. | |
| Thermal degradation of the derivative. | Ensure the GC inlet and transfer line temperatures are not excessively high. While derivatization increases thermal stability, some derivatives can still degrade.[2] | |
| Low sensitivity in LC-MS analysis | Poor ionization efficiency of the underivatized molecule.[1][4] | Derivatize the this compound to introduce a readily ionizable group. Reagents like dansyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can significantly enhance ionization in ESI-MS.[4] |
| Matrix effects from the sample. | Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique for cleaning up biological samples before derivatization and analysis.[4] | |
| Suboptimal mobile phase composition. | For LC-MS, the addition of mobile phase additives like ammonium (B1175870) fluoride (B91410) or low concentrations of formic acid can sometimes improve the ionization of steroids.[5] | |
| Inconsistent or non-reproducible results | Variability in the derivatization procedure. | Ensure precise and consistent addition of all reagents and adherence to the optimized reaction conditions (temperature and time). Use of an internal standard is crucial for quantitative analysis.[6] |
| Degradation of the derivatized sample.[4][7] | Analyze the derivatized samples as soon as possible. If storage is necessary, investigate the stability of the specific derivative at different temperatures (e.g., 10°C or -80°C) and time points.[4][7] |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the analysis of this compound?
Derivatization is often required for the analysis of steroids like this compound for several reasons:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is crucial to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis.[8] It also improves chromatographic peak shape and can lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in identification and quantification.[3]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always mandatory, derivatization can significantly enhance the sensitivity of the analysis.[8] By adding a permanently charged or readily ionizable group to the molecule, the efficiency of ionization in sources like electrospray ionization (ESI) is improved, leading to lower limits of detection.[1][4]
2. What are the common derivatization reagents for the analysis of estrogens like this compound?
-
For GC-MS: Silylating agents are most common. These include:
-
For LC-MS: Reagents that introduce a charge or improve ionization efficiency are used:
3. What is the role of this compound in an analytical experiment?
This compound is a deuterated form of 8,9-Dehydroestrone.[6] In quantitative analysis by methods such as GC-MS or LC-MS, it is typically used as an internal standard.[6] Since it is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation, derivatization, and chromatographic separation. However, its slightly higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification by correcting for any analyte loss during the analytical process.
4. How can I optimize the derivatization reaction for this compound?
Optimization of the derivatization reaction involves systematically varying several parameters to achieve the highest and most reproducible yield of the desired derivative. Key parameters to optimize include:
-
Reagent Concentration: A sufficient excess of the derivatization reagent should be used to drive the reaction to completion.[2]
-
Reaction Temperature: The optimal temperature will depend on the specific reagent and analyte. Common temperatures for silylation are in the range of 60-80°C.[2]
-
Reaction Time: The incubation time should be long enough to ensure the reaction is complete. This can range from 15 minutes to several hours.[2][1]
-
Solvent: The choice of solvent is important. For silylation, pyridine (B92270) is often used.[9] For other derivatizations, aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are common.[1]
-
Catalyst: For some reactions, a catalyst like TMCS can significantly improve the reaction rate and yield, especially for sterically hindered functional groups.[2][3]
5. How does derivatization impact the sensitivity of the analysis?
Derivatization can significantly improve the sensitivity of both GC-MS and LC-MS analyses of estrogens. For instance, LC-MS methods for derivatized estrogens have demonstrated improved limits of quantitation (LOQs) compared to underivatized steroids.[4] One study reported LOQs for derivatized estrone (B1671321) (E1) and estradiol (B170435) (E2) as low as 1 pg/mL and 0.5 pg/mL, respectively.[4] Another method using a different derivatization reagent achieved LOQs of 0.43–2.17 pg on the column.[1] For GC-MS, derivatization can lead to quantitation limits in the range of 5 to 10 ng/L in water samples after solid-phase extraction.[3]
Quantitative Data Summary
The following table summarizes the impact of different derivatization approaches on the analytical performance for estrogens. While this data is for estrogens in general, it provides a valuable reference for the expected performance in this compound analysis.
| Analytical Method | Derivatization Reagent | Matrix | Limit of Quantitation (LOQ) / Limit of Detection (LOD) | Recovery | Reference |
| GC-MS | Silylating agents (TMS) | Water | 5-10 ng/L (Quantitation Limit) | 78-102% | [3] |
| LC-MS/MS | 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Human Plasma/Serum | 0.2 pg on-column (LOD) | Not specified | [7] |
| LC-MS/MS | 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation | Human Plasma | 0.43–2.17 pg on column (LOQ) | Not specified | [1] |
| LC-MS/MS | Dansyl chloride | Not specified | Enables detection of low concentrations | Not specified |
Experimental Protocols
Protocol: Silylation of this compound for GC-MS Analysis
This protocol is a representative example for the trimethylsilyl (B98337) (TMS) derivatization of this compound.
Materials:
-
Dried extract of the sample containing this compound in a glass conical insert vial.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile).
-
Dry block heater or oven.
-
Vortex mixer.
-
GC-MS system.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The absence of water is critical for a successful silylation reaction.
-
Reagent Addition: To the dried sample residue, add 50 µL of anhydrous pyridine to dissolve the analyte.[9]
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.[2][9]
-
Incubation: Tightly cap the vial and vortex briefly to mix. Place the vial in a dry block heater set to 70°C for 45 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Silylation Reaction of this compound
Caption: Silylation of this compound using BSTFA.
References
- 1. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thekeep.eiu.edu [thekeep.eiu.edu]
Validation & Comparative
A Researcher's Guide to Estrogen Internal Standards: A Comparative Look at 8,9-Dehydroestrone-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estrogens, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative overview of 8,9-Dehydroestrone-d4 and other commonly used deuterated internal standards in mass spectrometry-based estrogen analysis.
The Critical Role of Internal Standards in Estrogen Analysis
The quantification of steroid hormones like estrogens in complex biological matrices is often challenged by issues such as extraction efficiency, matrix effects (ion suppression or enhancement), and variations in instrument response.[1] Internal standards (IS) are essential tools to correct for these variabilities. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added in a known amount to every sample and calibrator at the beginning of the sample preparation process.[2] By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical workflow can be normalized, leading to improved precision and accuracy.[3][4]
Stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the "gold standard" for internal standards in mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the native analyte, ensuring they behave similarly during sample preparation and chromatographic separation.
Introducing this compound
8,9-Dehydroestrone is a naturally occurring estrogen found in horses and is a component of conjugated estrogen medications.[5] Its deuterated form, this compound, is available commercially for use as an internal standard in the analysis of estrogens. While it is structurally similar to estrone (B1671321), a primary human estrogen, there is a lack of published, peer-reviewed experimental data directly comparing its performance against more established estrogen internal standards.
Common Alternatives for Estrogen Analysis
Several other deuterated estrogens are widely used and have well-documented performance characteristics. The most common include:
-
Estrone-d4: A deuterated version of estrone, one of the three major endogenous estrogens. It is a frequently used internal standard for the quantification of estrone and other related estrogens.
-
Estradiol-d2, -d3, -d4, or -d5: Deuterated forms of estradiol (B170435), the most potent and prevalent estrogen in premenopausal women. The choice of the specific deuterated version often depends on the desired mass shift from the native analyte and the specific transitions being monitored in a tandem mass spectrometry (MS/MS) experiment.
-
Estriol-d2 or -d3: Deuterated versions of estriol, a significant estrogen during pregnancy.
Performance Comparison of Estrogen Internal Standards
Due to the absence of specific experimental data for this compound in the public domain, a direct quantitative comparison is not feasible at this time. However, we can make a theoretical comparison based on the principles of using stable isotope-labeled internal standards.
Table 1: Theoretical Comparison of Estrogen Internal Standards
| Feature | This compound | Estrone-d4 | Estradiol-d5 |
| Analyte Similarity | Structurally similar to estrone, but with an additional double bond. May have different chromatographic behavior. | Identical chemical structure to estrone, ensuring very similar chromatographic retention and extraction recovery. | Identical chemical structure to estradiol, ensuring very similar chromatographic retention and extraction recovery. |
| Co-elution | Likely to have a slightly different retention time than estrone due to the structural difference. | Expected to co-elute or have a very minimal and consistent retention time shift relative to estrone. | Expected to co-elute or have a very minimal and consistent retention time shift relative to estradiol. |
| Matrix Effect Compensation | May not perfectly compensate for matrix effects if the retention time difference with the target analyte is significant.[6] | Considered to provide excellent compensation for matrix effects for estrone due to near-identical behavior. | Considered to provide excellent compensation for matrix effects for estradiol due to near-identical behavior. |
| Potential for Cross-Contamination | Low risk of containing unlabeled estrone. | Must be of high isotopic purity to avoid contributing to the native estrone signal. | Must be of high isotopic purity to avoid contributing to the native estradiol signal. |
| Availability of Performance Data | Scarce | Widely available | Widely available |
Table 2: Example Performance Data for Common Estrogen Internal Standards
The following table presents typical performance characteristics for commonly used estrogen internal standards, compiled from various LC-MS/MS methods. This serves as a benchmark for what to expect from a well-validated method.
| Parameter | Estrone | Estradiol | Internal Standard Used | Lower Limit of Quantification (LLOQ) | Precision (%CV) | Accuracy/Recovery | Reference |
| Method 1 | ✓ | ✓ | Estrone-d4, Estradiol-d4 | 11 pmol/L (E1), 18 pmol/L (E2) | Intra-assay: 4.7% (E1), 6.6% (E2)Inter-assay: 4.6-7.5% (E1), 4.8-8.6% (E2) | Not specified | [7] |
| Method 2 | ✓ | ✓ | Estrone-¹³C₃, Estradiol-¹³C₃ | 0.3 pmol/L (E1), 0.6 pmol/L (E2) | < 7.8% (E1), < 9.0% (E2) | Not specified | [8] |
| Method 3 | ✓ | ✓ | Estradiol-d5 | 3.8 pg/mL (E1), 3.7 pg/mL (E2) | Inter- and Intra-assay: 3.5-18.0% | 92.7-112.3% | [9] |
| Method 4 | ✓ | ✓ | Not Specified | 10-400 pg/mL | Not specified | 80-120% (Recovery >65%) |
Experimental Protocols
Below is a representative experimental protocol for the analysis of estrogens in human serum using a deuterated internal standard, based on common practices in the field.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of serum, add the internal standard working solution (e.g., Estrone-d4 and Estradiol-d5 in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer at -80°C and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in water.
-
Mobile Phase B: 0.2 mM Ammonium Fluoride in methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to separate the estrogens.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Caption: A simplified diagram of the classical estrogen signaling pathway.
Caption: A typical workflow for estrogen quantification using an internal standard.
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable quantitative assays for estrogens. While deuterated standards such as Estrone-d4 and Estradiol-d5 are well-established and their performance is extensively documented, this compound represents a commercially available alternative.
However, due to the current scarcity of publicly available, direct comparative data, researchers considering this compound should perform a thorough in-house validation. This validation should focus on key performance metrics, including chromatographic co-elution with the target analyte, extraction recovery, and the ability to compensate for matrix effects across various sample types. By comparing these results to those obtained with a well-characterized internal standard, laboratories can confidently determine the suitability of this compound for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Estrone Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Critical Role of 8,9-Dehydroestrone-d4 in Advancing Estrogen Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of estrogens is paramount. This guide provides a comprehensive cross-validation of analytical methods where 8,9-Dehydroestrone-d4 serves as an ideal internal standard, ensuring data integrity and comparability across different analytical platforms.
8,9-Dehydroestrone, a naturally occurring estrogen found in horses, is a significant component of conjugated equine estrogens used in hormone replacement therapy.[1] Its accurate measurement is crucial for pharmacokinetic studies, metabolic profiling, and ensuring the quality of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[2]
Method Comparison: LC-MS/MS vs. Immunoassay
The two primary analytical methodologies for estrogen quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. While both have their merits, LC-MS/MS, particularly when paired with a deuterated internal standard like this compound, offers superior specificity and accuracy.[3][4]
| Performance Metric | LC-MS/MS with this compound (Anticipated) | Immunoassay |
| Specificity | High (distinguishes between isomers and metabolites)[4] | Variable (prone to cross-reactivity with similar steroids)[5] |
| Sensitivity (LOQ) | 0.5 - 5 pg/mL[4] | 5 - 20 pg/mL |
| Accuracy (% Bias) | < 10% | Can be significant (>20%)[6] |
| Precision (%RSD) | < 15% | < 20% |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a typical liquid-liquid extraction (LLE) method for the isolation of 8,9-Dehydroestrone from a biological matrix (e.g., serum or plasma).
-
Sample Aliquoting: Pipette 500 µL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 10 ng/mL in methanol).
-
Protein Precipitation: Add 500 µL of cold acetonitrile (B52724) to the sample, vortex for 30 seconds, and incubate at -20°C for 15 minutes to precipitate proteins.[3]
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Phase Separation: Centrifuge at 7,000 rpm for 5 minutes.
-
Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative conditions for the analysis of estrogens.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Gradient Elution: A suitable gradient to separate 8,9-Dehydroestrone from other estrogens and endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.[5]
-
MRM Transitions (Hypothetical):
-
8,9-Dehydroestrone: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z+4) -> Q3 (m/z+4)
-
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Steroid Hormones
In the landscape of endocrine research and clinical diagnostics, the accurate and reproducible quantification of steroid hormones is paramount. These signaling molecules play critical roles in a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies. This guide provides a comparative overview of the two predominant analytical techniques employed in inter-laboratory studies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on methodological selection.
Performance Comparison of Analytical Methods
The choice of analytical method significantly impacts the reliability of steroid hormone quantification. While immunoassays have been a mainstay for their simplicity and high throughput, LC-MS/MS has emerged as the gold standard due to its superior specificity and accuracy.[1][2] Inter-laboratory comparison studies consistently highlight the lower variability and greater accuracy of mass spectrometry-based methods.[3][4][5]
Below is a summary of performance data from inter-laboratory studies, comparing LC-MS/MS and immunoassay methods for the quantification of key steroid hormones.
Table 1: Inter-laboratory Performance Metrics for Testosterone Quantification
| Parameter | LC-MS/MS | Immunoassay |
| Overall Coefficient of Variation (CV) | <15% at >1.53 nmol/L | Can be significantly higher, with results varying by a factor of 2.8 to 9.0 between labs for the same sample[2] |
| Mean Bias vs. Reference Method | ~11%[5] | Prone to significant bias due to cross-reactivity[2][6] |
| Specificity | High, able to distinguish between structurally similar steroids[7] | Variable, susceptible to cross-reactivity with other steroids and metabolites[6][8] |
| Lower Limit of Quantification (LLOQ) | Low pg/mL to sub-ng/mL range[3][9] | Generally higher than LC-MS/MS |
Table 2: Performance Characteristics of a Standardized LC-MS/MS Assay for a Steroid Panel [3]
| Parameter | Performance |
| Analytes | 16 steroid hormones (e.g., aldosterone, cortisol, testosterone, estradiol) |
| Intra-day Precision (CV) | 1.1 - 8.8% |
| Inter-day Precision (CV) | 5.2 - 14.8% |
| Intra-day Accuracy | 88.3 - 115.5% |
| Inter-day Accuracy | 91.4 - 117.2% |
| LLOQ Range | 0.01 - 32 ng/mL |
An inter-laboratory study involving five laboratories using different LC-MS/MS methods for nine steroid analytes found that the mean bias against the overall mean was generally less than ±10%.[10] However, the study also identified issues such as bias not detected in proficiency testing and higher imprecision at lower concentrations, underscoring the importance of continuous inter-method comparison.[10]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative workflows for the quantification of steroid hormones using LC-MS/MS and a competitive immunoassay.
LC-MS/MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method for the accurate quantification of steroid hormones.[1] It involves chromatographic separation of analytes followed by their mass-based detection and quantification. The ability to measure multiple steroids in a single run is a significant advantage.[11][12]
Methodology:
-
Sample Preparation:
-
A small volume of serum or plasma (e.g., 100-250 µL) is aliquoted.[7][11]
-
A cocktail of deuterated internal standards is added to each sample to account for matrix effects and procedural losses.[11][13]
-
Proteins are precipitated using an organic solvent like methanol (B129727) or acetonitrile.[7][13]
-
The supernatant is then subjected to either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to further purify the sample and concentrate the analytes.[1][3][13]
-
The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
LC Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11]
-
Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases (e.g., water and methanol with formic acid).[11] This step is critical for separating isomeric steroids.[7]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[1][11]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.[13]
-
-
Quantification:
Competitive Immunoassay (ELISA) Workflow
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their convenience.[1] They rely on the principle of competitive binding between an unlabeled antigen (the steroid in the sample) and a labeled antigen for a limited number of antibody binding sites.
Methodology:
-
Assay Preparation:
-
Microplate wells are pre-coated with a specific anti-steroid antibody.[14]
-
-
Competitive Binding:
-
A small volume of the sample, calibrators, or controls is dispensed into the appropriate wells.[14][15]
-
A fixed amount of the steroid hormone conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to each well.[14][16]
-
The plate is incubated, during which the steroid from the sample and the enzyme-conjugated steroid compete for binding to the antibody on the well surface.[14]
-
-
Washing:
-
Signal Generation:
-
Detection and Quantification:
Steroid Hormone Biosynthesis Pathway
Steroid hormones are a class of lipids derived from cholesterol.[17] Their synthesis, known as steroidogenesis, is a complex process involving a series of enzymatic reactions that occur primarily in the adrenal glands, gonads, and placenta.[17][18] Understanding this pathway is crucial for interpreting steroid profiles in research and clinical settings.
References
- 1. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. synnovis.co.uk [synnovis.co.uk]
- 12. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]
- 13. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. ibl-america.com [ibl-america.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Steroid - Wikipedia [en.wikipedia.org]
- 18. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]
Isotope Dilution Mass Spectrometry: The Gold Standard for Steroid Analysis
A Comparison Guide for Researchers and Drug Development Professionals
Isotope Dilution Mass Spectrometry (ID-MS) has emerged as the definitive method for the accurate and precise quantification of steroids in various biological matrices.[1][2] Its superior specificity and reliability have positioned it as a gold standard, particularly in clinical chemistry and research settings, where accurate measurements are paramount for diagnostic and therapeutic decisions.[3][4] This guide provides a comprehensive comparison of ID-MS with other methods, supported by experimental data, and offers detailed protocols for its implementation.
Unparalleled Accuracy and Precision
The core principle of isotope dilution lies in the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the very beginning of the analytical process. This internal standard behaves chemically and physically identically to the endogenous analyte throughout extraction, purification, and ionization. By measuring the ratio of the unlabeled analyte to the labeled internal standard, the method inherently corrects for any sample loss during preparation and for variations in instrument response, leading to exceptional accuracy and precision.
In contrast, traditional methods like immunoassays are prone to a lack of specificity due to cross-reactivity with structurally similar steroids and interferences from the sample matrix.[5][6] This often leads to significant analytical bias, especially at low concentrations.[5] Isotope dilution LC-MS/MS, however, combines the precise quantification of isotope dilution with the high specificity of tandem mass spectrometry, ensuring that only the target steroid is measured.[7][8]
Performance Data: A Clear Comparison
The following tables summarize the quantitative performance of various isotope dilution LC-MS/MS methods for the analysis of a range of steroids, showcasing their superior accuracy and precision.
Table 1: Accuracy of Isotope Dilution LC-MS/MS Methods for Steroid Analysis
| Steroid | Matrix | Accuracy (% Recovery) | Reference |
| Testosterone | Serum/Plasma | 96% - 112% | [5][9] |
| Dihydrotestosterone (DHT) | Serum | 81% - 112% | [5] |
| Estradiol (E2) | Serum | 92% - 108% | [5] |
| Progesterone | Serum | 83.7% - 104.4% | [5] |
| Cortisol | Serum | 83.7% - 104.4% | [5] |
| Aldosterone | Serum | 90% - 110% | [7] |
| Androstenedione | Serum | 83.7% - 104.4% | [5] |
| Dehydroepiandrosterone (DHEA) | Serum | 83.7% - 104.4% | [5] |
| 17-OH-progesterone | Serum | 83.7% - 104.4% | [5] |
| Multiple Steroids (12) | Serum | 86.4% - 115.0% | [10] |
| Multiple Steroids (15) | Water | Within 35% tolerance | [11] |
Table 2: Precision of Isotope Dilution LC-MS/MS Methods for Steroid Analysis
| Steroid | Matrix | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Testosterone | Serum/Plasma | <4% - <15% | <7% - <15% | [5][9] |
| Dihydrotestosterone (DHT) | Serum | <6% | <9% | [5] |
| Estradiol (E2) | Serum | <6% | <7% | [5] |
| Progesterone | Serum | <10% | <11% | [5] |
| Cortisol | Serum | <10% | <11% | [5] |
| Aldosterone | Serum | <11.5% | 3.5% - 12.2% | [7] |
| Androstenedione | Serum | <10% | <11% | [5] |
| Dehydroepiandrosterone (DHEA) | Serum | <10% | <11% | [5] |
| 17-OH-progesterone | Serum | <10% | <11% | [5] |
| Multiple Steroids (12) | Serum | <11.5% | 3.5% - 12.2% | [7] |
| Multiple Steroids (7) | Serum | 4% - 12% | - | [12] |
Table 3: Lower Limits of Quantification (LLOQ) for Various Steroids using Isotope Dilution LC-MS/MS
| Steroid | LLOQ (ng/mL) | Reference |
| Estradiol | 0.005 - 0.10 | [10][13] |
| Testosterone | 0.10 | [13] |
| Progesterone | 0.10 | [13] |
| Cortisol | 1.0 - 5.0 | [10][13] |
| Androstenedione | 0.025 | [13] |
| 11-deoxycortisol | 0.025 | [13] |
| 17-OH-progesterone | 0.10 | [13] |
| Corticosterone | 0.05 | [13] |
| 17α-ethinylestradiol | 0.000035 | [11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the analysis of steroids in serum/plasma using isotope dilution LC-MS/MS. The specific steps may vary depending on the target analytes and the laboratory instrumentation.
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a common and effective method for extracting a broad range of steroids.
1. Sample Preparation:
-
Thaw serum or plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.[8]
2. Internal Standard Spiking:
-
Aliquot a specific volume of the sample (e.g., 100 µL) into a clean tube.[8]
-
Add a known amount of the internal standard working solution, which contains a stable isotope-labeled analog for each steroid being analyzed.[8]
3. Protein Precipitation:
-
Add a protein precipitating agent, such as acetonitrile (B52724) or zinc sulfate, to each sample.[8][13]
-
Vortex thoroughly for approximately 1 minute to ensure complete protein precipitation.[8]
4. Centrifugation:
-
Centrifuge the samples to pellet the precipitated proteins.
5. Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) to extract the steroids from the aqueous phase.
-
Vortex and then centrifuge to separate the layers.
6. Evaporation:
-
Carefully transfer the organic layer (top layer) to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).[8]
7. Reconstitution:
-
Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 50:50 methanol (B129727)/water).[8]
-
Vortex to ensure the steroids are fully dissolved.[8]
8. Analysis:
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.[8]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is often used for cleaner extracts, especially for low-concentration steroids or complex matrices.
1. Sample Pre-treatment:
-
Spike the serum sample with the internal standard solution.[14]
2. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18) by passing methanol followed by deionized water.[14] Do not allow the sorbent to dry out.[14]
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.[14]
4. Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[14]
5. Elution:
-
Elute the steroids from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).[14]
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.[14]
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[14]
Visualizing the Workflow and Concepts
To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow and the relationship between accuracy and precision.
Caption: General workflow of isotope dilution mass spectrometry for steroid analysis.
Caption: Conceptual relationship between accuracy and precision in measurements.
References
- 1. Isotope dilution - mass spectrometry of steroid hormones [inis.iaea.org]
- 2. Determination of steroid hormones by the use of isotope dilution--mass spectrometry: a definitive method in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum steroid profiling by isotopic dilution-liquid chromatography-mass spectrometry: comparison with current immunoassays and reference intervals in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Testosterone measurement by isotope-dilution liquid chromatography-tandem mass spectrometry: validation of a method for routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. brasilapoio.com.br [brasilapoio.com.br]
- 14. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to 8,9-Dehydroestrone-d4 and C13-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroid hormones, the choice of an internal standard is a critical decision that directly influences data accuracy and reliability. In isotope dilution mass spectrometry (ID-MS), stable isotope-labeled (SIL) internal standards are indispensable for correcting analytical variability. This guide provides an objective comparison between deuterium-labeled standards, specifically 8,9-Dehydroestrone-d4, and the increasingly preferred C13-labeled internal standards for the bioanalysis of 8,9-Dehydroestrone.
8,9-Dehydroestrone is a naturally occurring equine estrogen and a component of conjugated estrogen medications. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and metabolic studies. The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it behaves identically during sample preparation, chromatography, and ionization.[1][2] While both deuterium (B1214612) and carbon-13 labeling achieve this mass difference, their performance characteristics can vary significantly.
Performance Comparison: The Isotope Effect and its Implications
The primary differentiator between deuterium-labeled and C13-labeled internal standards is the "isotope effect". This phenomenon, particularly relevant in liquid chromatography, can lead to slight differences in the physicochemical properties between the analyte and its deuterated counterpart.
Chromatographic Co-elution:
-
This compound: Deuterium-labeled standards often exhibit a slight shift in retention time, typically eluting earlier than the non-labeled analyte.[3] This is because the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond.[4] This chromatographic separation can be problematic, as the analyte and the internal standard may experience different matrix effects at their respective elution times, compromising accurate quantification.[3][5] In some cases, this imperfect match in retention time has been shown to cause significant quantitative errors, with one study demonstrating a 40% error.[3][5]
-
C13-Labeled Internal Standards: Carbon-13 labeled standards are considered the "gold standard" because they typically co-elute perfectly with the analyte. The mass difference between ¹²C and ¹³C is relatively small and does not significantly alter the molecule's physicochemical properties.[4] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from co-eluting matrix components, leading to more accurate and reliable results.[1]
Isotopic Stability:
-
This compound: Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the labels are on exchangeable sites (e.g., -OH, -NH).[1][5] While the deuterium atoms in this compound are on the carbon skeleton and thus less prone to exchange than those on heteroatoms, the risk, though minimal, is not entirely absent under certain analytical conditions.
-
C13-Labeled Internal Standards: The carbon-13 atoms are integrated into the stable carbon backbone of the molecule, making them not susceptible to exchange.[1] This ensures the isotopic integrity of the standard throughout the entire analytical process.
Quantitative Data Summary
The following table summarizes the key performance differences based on data from studies comparing deuterium and C13-labeled internal standards for various analytes, including steroids. While direct comparative data for this compound versus a C13-labeled version is not available in the reviewed literature, these findings represent the established performance characteristics for each labeling strategy.
| Performance Parameter | This compound (Deuterium-Labeled) | C13-Labeled 8,9-Dehydroestrone | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (elutes earlier).[3] | Typically co-elutes perfectly with the analyte.[3] | Perfect co-elution of C13-IS provides more accurate compensation for matrix effects.[1] |
| Correction for Matrix Effects | Can be compromised due to chromatographic separation from the analyte.[3] | Excellent, due to identical elution profiles.[1] | C13-IS is the superior choice for complex biological matrices with significant matrix effects.[1] |
| Accuracy & Precision | Can lead to inaccuracies; one study reported a mean bias of 96.8% with a standard deviation of 8.6%.[3] | Demonstrates improved accuracy and precision; a comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[3] | The closer physicochemical properties of C13-IS lead to more reliable and reproducible quantification.[3] |
| Isotopic Stability | Generally stable on carbon skeletons, but a potential for back-exchange exists under certain conditions.[1][5] | Highly stable with no risk of isotope exchange.[1] | C13-labeling offers greater assurance of isotopic stability. |
| Cost | Generally less expensive and more readily available.[1] | Typically more expensive due to more complex synthesis. | The higher initial cost of C13-IS may be offset by reduced method development time and greater data reliability. |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS analysis of an estrone (B1671321) compound, which can be adapted for 8,9-Dehydroestrone.
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum or plasma sample, add the internal standard (either this compound or a C13-labeled version) at a known concentration.
-
Vortex the sample for 30 seconds.
-
Add 2.5 mL of a liquid-liquid extraction solvent (e.g., a mixture of hexane (B92381) and methyl-tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.
-
Decant the organic supernatant into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 30% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the analyte and the internal standard.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of 8,9-Dehydroestrone.
Caption: Chromatographic co-elution of C13-IS vs. separation with d4-IS.
Conclusion and Recommendations
The choice between this compound and a C13-labeled internal standard depends on the specific requirements of the analytical method.
-
This compound may be a suitable and cost-effective option for less demanding applications where the highest level of accuracy is not paramount. However, careful method validation is crucial to assess the impact of any potential chromatographic shift and ensure it does not compromise the results.
-
C13-labeled internal standards are unequivocally the superior choice for robust and accurate quantitative bioanalysis, especially in regulated environments or when analyzing complex biological matrices.[1][3] Their perfect co-elution with the analyte provides the most effective compensation for matrix effects and other analytical variabilities, leading to higher accuracy, precision, and data reliability.
For researchers, scientists, and drug development professionals aiming for the highest quality data in their steroid hormone quantification, the investment in C13-labeled internal standards is highly recommended. The enhanced data integrity and reduced risk of analytical errors justify the potential for higher initial cost, particularly for pivotal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Performance of Deuterated Estrogen Internal Standards in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of hormones like estrone (B1671321) in complex biological matrices is critical. The use of a stable isotope-labeled internal standard is widely considered the gold standard in mass spectrometry-based bioanalysis for ensuring accuracy and precision. While specific public data on the performance of 8,9-Dehydroestrone-d4 is limited, this guide provides a comprehensive comparison of a closely related and commonly used deuterated internal standard, Estrone-d4, against other alternatives in various biological matrices. The principles and data presented here serve as a robust guide for what can be expected from a well-characterized deuterated estrone internal standard.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are chemically identical to the analyte of interest.[1] This ensures they co-elute and have the same extraction recovery and ionization response in mass spectrometry.[2] This mimicry allows for effective correction of variability that can be introduced during sample preparation, injection, and ionization, ultimately leading to more robust and reliable data.[2][3]
Performance Comparison in Human Plasma/Serum
The following table summarizes the performance of Estrone-d4 as an internal standard for the quantification of estrone in human plasma and serum, as reported in various studies. This data is compared with methods that may use other internal standards.
| Performance Parameter | Method Using Estrone-d4 | Alternative Methods | Biological Matrix |
| Linearity Range | 1.0 - 1000 pg/mL | 5.0 - 308.56 pg/mL (for Ethinyl Estradiol) | Human Plasma/Serum |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL[4] | 5.0 pg/mL (for Ethinyl Estradiol)[5] | Human Plasma/Serum |
| Accuracy (% Bias) | Within ±15% | < 4% (for Ethinyl Estradiol)[5] | Human Plasma/Serum |
| Precision (% CV) | < 6.5% (Within-day)[4] | < 7.5% (for Ethinyl Estradiol)[5] | Human Plasma/Serum |
| 4.5% - 9.5% (Between-day)[4] | < 19.74% (Intra and inter-day for Ethinyl Estradiol)[5] | Human Plasma/Serum | |
| Recovery (%) | 88% - 108%[4] | 68.48% (for Ethinyl Estradiol)[5] | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are summarized protocols from studies utilizing deuterated estrogen internal standards.
Protocol 1: LC-MS/MS for Estrogens in Human Serum
This method allows for the simultaneous measurement of Estrone (E1), Estradiol (E2), Estriol (E3), and 16-hydroxyestrone (B101198) (16-OHE1) without the need for derivatization.[4]
-
Sample Preparation:
-
A stock internal standard solution containing Estrone-d4 (among other deuterated estrogens) is prepared in methanol (B129727) (50 µg/mL).[4]
-
Calibration standards are prepared by mixing appropriate amounts of individual analyte stock solutions.[4]
-
The internal standard solution is added to serum samples, calibrators, and quality controls.
-
-
Chromatography:
-
Instrument: Shimadzu HPLC system.[4]
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometry:
Protocol 2: GC-MS for Estradiol in Plasma
This method describes the measurement of estradiol-17β in plasma using gas chromatography-mass spectrometry with stable isotope dilution.[6]
-
Sample Preparation and Derivatization:
-
Plasma samples are spiked with a deuterated internal standard (e.g., [2,4,16,16-2H4]estradiol-17β).[6]
-
A mixed derivative, E2-3-trimethylsilyl ether-17-heptafluorobutyrate (E2-3-TMS-17-HFB), is formed to provide excellent analytical properties.[6] This involves a selective exchange of a phenolic perfluoroacyl ester for a trialkylsilyl ether.[6]
-
-
Gas Chromatography:
-
Instrument: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Not specified.
-
Mode: Selected ion monitoring (SIM).[6]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for bioanalysis using a deuterated internal standard and a simplified signaling pathway for estrogens.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Simplified classical estrogen signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Comparative Quantification of Estrogen Metabolites Using Stable Isotopes
For researchers, scientists, and drug development professionals, the precise quantification of estrogen metabolites is paramount for understanding endocrine function and the etiology of hormone-related diseases. This guide provides an objective comparison of stable isotope-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The use of stable isotope dilution in conjunction with LC-MS/MS has become the gold standard for the accurate and sensitive measurement of estrogen metabolites.[1][2] This approach offers significant advantages over traditional immunoassay techniques, which can be hampered by issues of cross-reactivity and lower sensitivity, especially at the low concentrations characteristic of postmenopausal women or in specific biological matrices.[3][4][5] The inherent specificity of mass spectrometry, combined with the use of isotopically labeled internal standards, allows for unambiguous identification and precise quantification of a wide array of estrogen metabolites in a single analytical run.[1][2][4]
Comparative Performance of LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is critical and depends on the specific research question, the biological matrix being analyzed, and the required sensitivity. The following table summarizes key performance metrics from various validated methods for the quantification of estrogen metabolites.
| Method Reference | Analytes | Matrix | Sample Volume | Derivatization | LOQ (pg/mL) | Precision (%CV) |
| [This Guide] | 15 Estrogens & Metabolites | Urine | 0.5 mL | Dansyl Chloride | 40 | < 9.4 |
| [This Guide] | 11 Estrogens & Metabolites | Serum | Not Specified | Dansyl Chloride | Not Specified | < 15 |
| [This Guide] | Estrone (E1), Estradiol (E2) | Serum | 100 µL | None | E1: 1, E2: 3 | Not Specified |
| [This Guide] | Estrone (E1), Estradiol (E2) | Plasma | Not Specified | None | E1: 0.07, E2: 0.16 | < 9.0 |
| [This Guide] | 16 Estrogen Metabolites | Serum | Not Specified | C1-NA-NHS | < 1000 | Not Specified |
| [This Guide] | 6 Estrogen Metabolites | Serum | 10 mL | None | 10-15 | 1.1 - 3.1 |
LOQ: Limit of Quantification; %CV: Coefficient of Variation.
Experimental Protocols: A Step-by-Step Overview
The following sections detail a generalized workflow for the quantification of estrogen metabolites using stable isotope dilution LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation and target analytes.
I. Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification and minimizing matrix effects.
-
Internal Standard Spiking: To a 0.5 mL aliquot of the biological sample (e.g., serum, urine), add a solution containing a known concentration of stable isotope-labeled internal standards for each analyte of interest.[6]
-
Hydrolysis (for conjugated metabolites): For the analysis of total estrogen metabolites, enzymatic hydrolysis is performed to cleave glucuronide and sulfate (B86663) conjugates. Add freshly prepared β-glucuronidase/sulfatase in an appropriate buffer (e.g., 0.04 M acetate (B1210297) buffer) and incubate at 37°C for 4-8 hours.[6]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the estrogen metabolites from the sample matrix. A common LLE method involves the addition of an organic solvent like methyl tert-butyl ether (MTBE) or acetidin, followed by vortexing and centrifugation to separate the organic phase containing the analytes.[6][7]
-
Drying: The organic extract is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
II. Derivatization (Optional but often recommended)
Derivatization can significantly improve the ionization efficiency and chromatographic separation of estrogen metabolites, thereby enhancing the sensitivity of the assay.[1] Dansyl chloride is a commonly used derivatization reagent.
-
Reconstitute the dried sample residue in a sodium bicarbonate buffer (e.g., 100 µL of 0.1 M, pH 9.0).
-
Add a solution of dansyl chloride in acetone (B3395972) (e.g., 100 µL of 1 mg/mL).
-
Incubate the mixture at 60°C for 5 minutes to allow the derivatization reaction to complete.[1]
III. LC-MS/MS Analysis
The derivatized or underivatized samples are then analyzed by LC-MS/MS.
-
Chromatographic Separation: Inject a portion of the final sample extract (e.g., 20 µL) onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1] A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) hydroxide.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored.[8]
IV. Data Analysis
The concentration of each estrogen metabolite in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding stable isotope-labeled internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.
Visualizing Key Processes
To further elucidate the methodologies and biological context, the following diagrams illustrate the estrogen metabolism pathway and a typical experimental workflow.
Caption: Estrogen Metabolism Pathway.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Multi-Class Steroid Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading analytical methods for the screening of multiple classes of steroids. In the complex landscape of endocrinology, clinical diagnostics, and anti-doping science, the accurate and efficient detection of a wide array of steroids is paramount. This document evaluates the performance of key technologies, offering supporting experimental data and detailed methodologies to inform your selection of the most appropriate screening strategy.
Performance Comparison of Analytical Methods
The selection of an analytical method for multi-class steroid screening is a critical decision influenced by factors such as the required sensitivity and specificity, the number of analytes, sample throughput needs, and cost considerations. The following table summarizes the quantitative performance of commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays, and Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays | Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | Antigen-antibody binding for detection. | Separation using a supercritical fluid as the mobile phase followed by mass-based detection. |
| Sample Throughput | Lower, due to lengthy sample preparation (derivatization) and longer run times.[1][2] | High, with faster analysis times and less extensive sample preparation.[1] | Very high, suitable for large-scale screening.[3] | High, offering very short analytical durations.[4] |
| Sensitivity | High, capable of detecting low concentrations.[5] | High to very high, considered a gold standard in steroid profiling.[6] | Variable, generally lower than MS-based methods.[7] | High, with the potential to improve sensitivity through derivatization. |
| Specificity | High, provides structural information for identification.[2] | Very high, excellent for complex matrices and isomer separation. | Can be limited by cross-reactivity with structurally similar steroids.[8] | High, offers unique selectivity and can distinguish between isomers.[9] |
| Number of Analytes | Can analyze a wide range of steroids simultaneously.[1][10] | Capable of multiplexing, analyzing multiple steroid classes in a single run.[6][11] | Can be multiplexed to detect several analytes simultaneously.[3] | Can simultaneously identify and quantify a large number of endogenous steroids.[4] |
| Lower Limits of Quantification (LLOQ) | Generally in the low ng/mL range. | Can reach sub-ng/mL to pg/mL levels. | Typically in the ng/mL range. | 0.05–500 ng/mL calibration range has been reported. |
| Precision (CV%) | Intra-day and inter-day precision are generally below 15%. | Intra-day precision can be <10%, with inter-day precision also typically low.[12][13] | Variable, can be higher than MS-based methods. | Intraday and interday precision reported as less than 15%.[4] |
| Accuracy/Recovery (%) | Good, but can be affected by derivatization efficiency. | High, with recoveries often between 85% and 115%.[12] | Can be affected by matrix effects and cross-reactivity. | Accuracy reported to be between 80% and 116%.[14] |
| Derivatization | Often required to increase volatility and improve chromatographic properties.[9] | Generally not required, but can be used to enhance sensitivity for certain steroids like estrogens.[4][11] | Not applicable. | Can be used to improve sensitivity.[4] |
| Cost per Sample | Moderate. | High. | Low. | Moderate to High. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for the key analytical methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., using β-glucuronidase) is performed to cleave conjugated steroids.
-
Extraction: Steroids are extracted from the sample matrix using liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).[15]
-
Derivatization: The extracted steroids are derivatized to increase their volatility and thermal stability. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[16]
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC system.
-
Separation: Separation is achieved on a capillary column (e.g., a 5% diphenyl/95% dimethylpolysiloxane column) using a temperature gradient.[16]
-
Ionization and Detection: Eluted compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, often a single quadrupole or a more advanced high-resolution mass spectrometer (HRMS).[16][17]
-
-
Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte compared to a reference standard. Mass spectral libraries are also used for tentative identification.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Protein Precipitation: For serum or plasma samples, proteins are precipitated using a solvent like methanol (B129727) or acetonitrile.[18]
-
Extraction: LLE or SPE is used to extract and concentrate the steroids.[18][15]
-
Derivatization (Optional): For certain steroids, particularly estrogens, derivatization with reagents like dansyl chloride can improve ionization efficiency and sensitivity.[11]
-
-
LC-MS/MS Analysis:
-
Injection: The prepared sample is injected into the LC system.
-
Separation: Chromatographic separation is typically performed on a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile).[18]
-
Ionization and Detection: The eluting analytes are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detected by a tandem mass spectrometer (e.g., a triple quadrupole) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4][19]
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
-
Immunoassays (e.g., ELISA)
-
Sample Preparation:
-
Sample preparation is often minimal, sometimes involving dilution of the sample (e.g., serum or saliva).[3]
-
-
Assay Procedure:
-
The sample is added to a microplate well coated with a specific antibody.
-
A known amount of enzyme-labeled steroid (conjugate) is added, which competes with the steroid in the sample for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, and the enzyme converts it into a colored product.
-
-
Data Analysis:
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of the steroid in the sample. A standard curve is used to determine the concentration.
-
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
-
Sample Preparation:
-
Similar to LC-MS/MS, sample preparation typically involves protein precipitation followed by LLE or SPE.[4]
-
-
SFC-MS/MS Analysis:
-
Injection: The sample is injected into the SFC system.
-
Separation: Separation is achieved on a packed column using a supercritical fluid (e.g., carbon dioxide) as the primary mobile phase, often with a polar organic co-solvent (e.g., methanol).[4]
-
Ionization and Detection: The separated analytes are ionized (commonly with ESI) and detected by a tandem mass spectrometer in MRM mode.[4]
-
-
Data Analysis:
-
Quantification is performed using an internal standard, similar to LC-MS/MS.
-
Visualizing the Methodologies
To further clarify the experimental processes and the relationships between these techniques, the following diagrams have been generated using the DOT language.
Caption: General workflow for multi-class steroid screening.
Caption: Logical relationship between screening and confirmatory methods.
References
- 1. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Multiplexed immunoassay to detect anabolic androgenic steroids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Targeted Analysis of Peripheral Steroids by Ultra-Performance Supercritical Fluid Chromatography Hyphenated to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromsystems.com [chromsystems.com]
- 7. lifesciences.tecan.com [lifesciences.tecan.com]
- 8. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 16. fda.gov [fda.gov]
- 17. Screening anabolic androgenic steroids in human urine: an application of the state-of-the-art gas chromatography-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
A Comparative Guide to the Tissue Selectivity of 8,9-Dehydroestrone Sulfate and Estrone Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue selectivity of 8,9-Dehydroestrone sulfate (B86663) (Δ⁸,⁹-DHES) and estrone (B1671321) sulfate (E1S), two estrogenic compounds with distinct pharmacological profiles. The information presented is based on available clinical and preclinical data to assist researchers and drug development professionals in understanding their differential effects on various tissues.
Executive Summary
8,9-Dehydroestrone sulfate, a component of conjugated equine estrogens, demonstrates a unique pattern of tissue selectivity compared to the more ubiquitous estrone sulfate. Clinical studies in postmenopausal women reveal that Δ⁸,⁹-DHES exerts potent estrogenic effects on the central nervous system (alleviating vasomotor symptoms) and bone, comparable to higher doses of estrone sulfate. However, at the doses tested, it exhibits minimal impact on hepatic parameters such as lipid profiles and certain serum globulins, suggesting a favorable profile for applications where avoiding hepatic estrogenic effects is desirable. This differential activity positions Δ⁸,⁹-DHES as a tissue-selective estrogen with potential therapeutic advantages.
Comparative Efficacy and Tissue Effects
A key clinical study in postmenopausal women provides the most direct comparison between orally administered 8,9-Dehydroestrone sulfate and estrone sulfate. The quantitative outcomes of this study are summarized below.
Table 1: Comparative Clinical Efficacy of 8,9-Dehydroestrone Sulfate and Estrone Sulfate in Postmenopausal Women [1][2]
| Parameter | 8,9-Dehydroestrone Sulfate (0.125 mg/day) | Estrone Sulfate (1.25 mg/day) | Key Observation |
| Vasomotor Symptoms | |||
| Hot Flush Suppression | >95% | >95% | Equal efficacy at a 10-fold lower dose. |
| Bone Metabolism | |||
| Urinary N-telopeptide Suppression (Bone Resorption Marker) | ~40% | ~40% | Similar efficacy in suppressing bone resorption. |
| Neuroendocrine Effects | |||
| FSH and LH Suppression | Significant Suppression | Significant Suppression | Comparable suppression of gonadotropins. |
| Hepatic Effects (Lipid Profile) | |||
| Total Cholesterol | No significant change | Significant reduction | Δ⁸,⁹-DHES shows minimal effect on total cholesterol. |
| LDL Cholesterol | No significant change | Not specified | Δ⁸,⁹-DHES does not significantly alter LDL. |
| HDL Cholesterol | No significant change | Increase | Δ⁸,⁹-DHES does not significantly alter HDL. |
| Hepatic Effects (Serum Globulins) | |||
| Sex Hormone-Binding Globulin (SHBG) | Marginal increase | Significant increase | Δ⁸,⁹-DHES has a less pronounced effect on SHBG. |
| Corticosteroid-Binding Globulin (CBG) | Marginal increase | Significant increase | Δ⁸,⁹-DHES has a less pronounced effect on CBG. |
Metabolism and Mechanism of Action
Both 8,9-Dehydroestrone sulfate and estrone sulfate are considered pro-drugs that are metabolized to their more active forms.
-
8,9-Dehydroestrone Sulfate (Δ⁸,⁹-DHES): This compound is metabolized to 8,9-dehydro-17β-estradiol, which is its primary active metabolite.[1][3] This active form is responsible for its potent estrogenic effects.
-
Estrone Sulfate (E1S): E1S is hydrolyzed by steroid sulfatase to estrone, which can then be converted by 17β-hydroxysteroid dehydrogenases to the potent estrogen, 17β-estradiol.
The tissue-selective effects of Δ⁸,⁹-DHES may be attributed to the unique binding affinity of its metabolites for estrogen receptor subtypes (ERα and ERβ) and potentially to differential metabolism in target tissues.
Table 2: Estrogen Receptor Binding Affinity of Active Metabolites
| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |
| 8,9-Dehydroestrone | 19 | 32 |
| 8,9-dehydro-17β-estradiol | 68 | 72 |
Data for non-sulfated forms, which are the active metabolites.
Signaling Pathways
The signaling pathways for both compounds are initiated by the binding of their active metabolites to estrogen receptors, which are ligand-activated transcription factors. The general mechanism involves the "sulfatase pathway," where the sulfate group is removed, followed by conversion to the active 17β-hydroxysteroid form.
References
Safety Operating Guide
Navigating the Safe Disposal of 8,9-Dehydroestrone-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 8,9-Dehydroestrone-d4, a deuterated analog of an estrogenic compound. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.
This compound, like other estrogenic compounds, should be treated as a hazardous chemical waste due to its potential endocrine-disrupting properties. While specific regulations may vary, the precautionary principle dictates that it should be handled with care to prevent environmental release and personnel exposure.
Hazard Profile and Safety Considerations
A thorough understanding of the hazard profile of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key safety information.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Endocrine Disruptor | As an estrogenic compound, it can interfere with the endocrine systems of wildlife and humans. | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. |
| Suspected Carcinogen | Based on structural similarity to other carcinogenic compounds, it should be handled as a potential carcinogen. | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
| Aquatic Toxicity | Release into the environment can have long-lasting adverse effects on aquatic life. | All waste must be collected and disposed of as hazardous waste; do not discharge to drains or sewers. |
Step-by-Step Disposal Procedures
The following protocol outlines the recommended steps for the proper disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), weighing papers, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
Incompatible waste streams should be segregated to prevent accidental reactions.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through regular trash or down the drain.
-
Follow all institutional procedures for waste manifest and pickup.
5. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (benchtops, fume hood surfaces, etc.).
-
Use a suitable decontamination solution. A common practice for many organic compounds is to wipe surfaces with a solvent such as ethanol (B145695) or methanol, followed by a detergent solution. However, consult with your EHS department for recommended decontamination procedures for estrogenic compounds.
-
All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision workflow for this compound contaminated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Logistical Information for Handling 8,9-Dehydroestrone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 8,9-Dehydroestrone-d4. The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this potent synthetic estrogen.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a deuterated form of a synthetic estrogen, should be handled with utmost care due to its potential pharmacological activity and associated hazards. The non-deuterated form, 8,9-Dehydroestrone sodium sulfate (B86663), is classified with significant health risks.[1] These include potential for causing cancer, damaging fertility or the unborn child, causing serious eye and skin irritation, and causing damage to organs through prolonged or repeated exposure.[1] Synthetic estrogens, in general, are associated with adverse effects such as an increased risk of blood clots, cardiovascular events, and certain cancers.
Given the hazardous nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or aerosolized particles of the compound. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step operational plan should be strictly adhered to.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
2.2. Preparation and Weighing:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to control for airborne particles.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
2.3. In-Use Procedures:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Keep containers with the compound or its solutions sealed when not in use.
-
Avoid any actions that could generate aerosols.
2.4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous hormonal waste, in accordance with international and national regulations.[2]
3.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, bench liners, vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
3.2. Disposal Method:
-
Hazardous waste containing this compound should be disposed of through a licensed hazardous waste disposal company.
-
The primary method of disposal for this type of waste is typically high-temperature incineration.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its non-deuterated counterpart.
| Property | Value | Compound |
| Molecular Weight | 272.37 g/mol | This compound |
| Molecular Weight | 268.35 g/mol | 8,9-Dehydroestrone[3] |
| Occupational Exposure Limit (OEL) | Not Established | This compound |
Note on OEL: While a specific Occupational Exposure Limit has not been established for this compound, its potent nature as a synthetic estrogen necessitates handling it with high containment and minimal exposure.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
